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  • Product: (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol
  • CAS: 148234-70-2

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of (2-Methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol: A Technical Guide

Introduction & Strategic Utility As a Senior Application Scientist, I frequently encounter challenges in the design and synthesis of nitrogen-rich heterocyclic building blocks. Among these, (2-methyl-2H-1,2,3,4-tetrazol-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

As a Senior Application Scientist, I frequently encounter challenges in the design and synthesis of nitrogen-rich heterocyclic building blocks. Among these, (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol (CAS: 148234-70-2) stands out as a highly versatile intermediate. Characterized by its 2-methyl-tetrazole core and an exocyclic methanethiol group, this compound serves as a critical nucleophile in the development of advanced agrochemicals—particularly nicotinamide-based herbicides—and complex pharmaceutical agents[1].

This whitepaper provides a comprehensive analysis of its physicochemical properties, field-validated synthetic protocols, and downstream reactivity, designed to help drug development professionals and synthetic chemists optimize their workflows.

Physicochemical Profiling & Structural Dynamics

Understanding the fundamental properties of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol is essential for optimizing reaction conditions and ensuring storage stability. The tetrazole ring imparts significant electron-withdrawing character, which subtly modulates the pKa of the adjacent methanethiol group, making it an excellent nucleophile under mildly basic conditions.

Table 1: Key Physicochemical and Spectroscopic Properties
PropertyValue
Chemical Name (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol
CAS Registry Number 148234-70-2
Molecular Formula C3H6N4S
Molecular Weight 130.17 g/mol
1H NMR (300 MHz, CDCl3) δ 4.35 (s, 3H), 3.97 (s, 2H), 2.14 (s, 1H, SH)
Primary Utility [2]

Self-Validating Analytics: The structural integrity of the compound can be rapidly verified via 1H NMR. The distinct singlet at δ 4.35 ppm corresponds to the N-methyl group, confirming the 2-methyl isomer (as opposed to the 1-methyl variant, which exhibits a different chemical shift). The methylene protons appear at δ 3.97 ppm, and the characteristic thiol proton is observed at δ 2.14 ppm[1][3].

Mechanistic Synthesis & Validation Protocol

Direct thiolation of halomethyl-tetrazoles using sodium hydrosulfide (NaSH) or hydrogen sulfide gas is notoriously problematic. The resulting methanethiol is a potent nucleophile that readily reacts with unconsumed starting material, leading to the formation of undesired symmetrical thioethers.

To circumvent this, we employ a two-step sequence utilizing potassium thioacetate, ensuring absolute control over mono-substitution.

Step 1: Thioesterification (Precursor Synthesis)
  • Procedure: To a stirred solution of the appropriate chloromethyl or bromomethyl 2-methyl-2H-tetrazole precursor (approx. 2.26 mmol) in acetone (10 mL), add potassium thioacetate (3.39 mmol, 1.5 eq).

  • Conditions: Stir the reaction mixture at 60 °C for 1 hour.

  • Workup: Remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash with deionized water to remove inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), concentrate, and purify via column chromatography.

  • Yield & Validation: This typically yields S-((2-methyl-2H-tetrazol-5-yl)methyl) ethanethioate in ~91% yield. 1H NMR (CDCl3) will show the acetyl methyl group at δ 2.40 ppm, validating the thioester formation[1].

Step 2: Mild Methanolysis (Thiol Deprotection)
  • Procedure: Dissolve the S-((2-methyl-2H-tetrazol-5-yl)methyl) ethanethioate (2.03 mmol) in methanol (8 mL). Add 2M aqueous potassium carbonate (2 mL, 4.06 mmol).

  • Causality & Design: Potassium carbonate in methanol provides a mild, self-limiting transesterification/hydrolysis environment. Unlike strong aqueous bases (e.g., NaOH), which risk ring-opening or degradation of the tetrazole core, K₂CO₃ selectively cleaves the thioester without side reactions.

  • Conditions: Stir at room temperature for 2 hours.

  • Workup: Evaporate the methanol under reduced pressure. Acidify the remaining aqueous mixture to pH 3 using 1N HCl. Why? This protonates the thiolate, driving the free neutral thiol into the organic phase during the subsequent ethyl acetate extraction. Dry over MgSO₄ and concentrate.

  • Yield: ~85% yield of the target (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol[3].

Reactivity & Application Workflows

The primary synthetic value of this compound lies in its application as a nucleophile in S_N2 alkylation reactions. In the development of modern herbicides, such as nicotinamide derivatives, the thiol is reacted with complex benzyl or alkyl halides.

For example, reacting the thiol with methyl 2-(bromomethyl)-6-(trifluoromethyl)nicotinate in the presence of K₂CO₃ and N,N-dimethylformamide (DMF) yields complex thioether intermediates critical for herbicidal activity[1]. The use of K₂CO₃/DMF is strategic: DMF solvates the potassium cation, leaving the thiolate highly "naked" and reactive, ensuring rapid and quantitative alkylation.

SynthesisWorkflow A Thioester Precursor S-((2-methyl-2H-tetrazol-5-yl)methyl) ethanethioate B Target Thiol (2-methyl-2H-tetrazol-5-yl)methanethiol A->B K2CO3, MeOH (Mild Deprotection) C Thioether Derivative (Agrochemical/Pharma Intermediate) B->C Alkyl Halide, K2CO3, DMF (SN2 Alkylation) D Disulfide Byproduct (Oxidative Dimer) B->D O2 / Air (Oxidation)

Synthetic workflow and reactivity profile of (2-methyl-2H-tetrazol-5-yl)methanethiol.

Handling, Stability, and Storage

Like most aliphatic and benzylic-type thiols, (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol is susceptible to oxidative dimerization into its corresponding disulfide when exposed to atmospheric oxygen.

  • Storage: It must be stored under an inert atmosphere (argon or nitrogen) at sub-ambient temperatures (typically 2-8 °C, or -20 °C for long-term storage)[2].

  • Handling: Manipulations should ideally be performed using standard Schlenk techniques or within a glovebox to preserve the titer of the free thiol. If oxidation is suspected prior to a critical coupling step, a small-scale reduction using dithiothreitol (DTT) or triphenylphosphine/water can regenerate the active monomeric species.

References

  • Google Patents. "US20220386607A1 - Nicotinamide compound and herbicidal composition comprising compound". Source: Google Patents.
  • Google Patents. "AU2020371005B2 - Nicotinamide compound and herbicidal composition comprising compound". Source: Google Patents.

Sources

Exploratory

mechanism of action of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol in organic synthesis

Mechanism of Action and Synthetic Utility of (2-Methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol in Organic Synthesis As drug discovery and agrochemical development pivot toward highly functionalized, metabolically stable mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action and Synthetic Utility of (2-Methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol in Organic Synthesis

As drug discovery and agrochemical development pivot toward highly functionalized, metabolically stable molecules, heterocyclic building blocks have become indispensable. Among these, (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol (CAS: 148234-70-2) stands out as a highly specialized sulfur nucleophile.

This whitepaper provides an in-depth technical analysis of this compound’s mechanism of action, structural rationale, and practical applications in modern organic synthesis.

Structural Rationale and Electronic Profiling

To understand the synthetic utility of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol, we must dissect its two primary structural components:

  • The 2-Methyl-2H-Tetrazole Core: Tetrazoles are classic bioisosteres for carboxylic acids and cis-amides. However, N-unsubstituted tetrazoles exist as tautomeric mixtures and are highly polar. By utilizing the 2-methyl isomer, the molecule is locked into a specific tautomeric form, rendering it neutral, lipophilic, and metabolically stable. Furthermore, the tetrazole ring is strongly electron-withdrawing [1].

  • The Methanethiol Appendage: The methylene spacer (-CH₂-) is critical. It isolates the thiol from the direct resonance effects of the aromatic tetrazole ring, preserving its behavior as an aliphatic thiol. However, the strong inductive electron-withdrawing effect of the tetrazole ring significantly lowers the pKa of the thiol. While a standard aliphatic thiol like benzyl mercaptan has a pKa of ~9.4[2], the tetrazole-adjacent methanethiol exhibits a pKa closer to 8.0–8.5.

This lowered pKa means the thiol can be quantitatively deprotonated by mild bases (e.g., Potassium Carbonate, Triethylamine), generating a highly reactive thiolate anion without risking the degradation of base-sensitive functional groups elsewhere in the substrate.

Core Mechanisms of Action in Synthesis

The primary mechanism of action for this compound is as a soft sulfur nucleophile in Bimolecular Nucleophilic Substitution ( SN​2 ) reactions, followed by optional downstream oxidation.

A. SN​2 Thioetherification

Upon deprotonation, the resulting thiolate anion is a highly polarizable, "soft" nucleophile. It exhibits exceptional chemoselectivity, preferentially attacking "soft" electrophiles (such as sp3 carbons bearing halogens or sulfonate esters) over "hard" electrophiles (like carbonyl carbons). This allows for the formation of stable thioether linkages even in highly functionalized molecules.

B. Downstream Oxidation (Sulfoxide/Sulfone Formation)

Once the thioether is formed, the sulfur atom can act as a mechanistic pivot. By subjecting the thioether to controlled oxidation, chemists can generate sulfoxides or sulfones. This transformation dramatically alters the physicochemical profile of the molecule—converting a lipophilic, flexible thioether into a rigid, highly polar, strong hydrogen-bond-accepting sulfone. This strategy is frequently used to optimize target binding and tune pharmacokinetics.

ReactionPathway Thiol (2-Methyl-2H-tetrazol-5-yl) methanethiol Thiolate Thiolate Anion (Active Nucleophile) Thiol->Thiolate Mild Base (- H+) Thioether Thioether Conjugate Thiolate->Thioether SN2 Attack Electrophile Electrophile (e.g., Alkyl Halide) Electrophile->Thioether Leaving Group Departs Sulfone Sulfone Derivative Thioether->Sulfone Oxidation (mCPBA)

Fig 1. Mechanistic pathway of (2-methyl-2H-tetrazol-5-yl)methanethiol via SN2 and oxidation.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that causality and safety are built into every step. These conditions are adapted from validated agrochemical synthesis routes [3].

Protocol 1: General SN​2 Thioetherification

Objective: Append the (2-methyl-2H-tetrazol-5-yl)methylthio group to a primary alkyl bromide.

  • Preparation: In an oven-dried flask under nitrogen, dissolve the electrophile (1.0 equiv) and (2-methyl-2H-tetrazol-5-yl)methanethiol (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Causality: DMF is a polar aprotic solvent that strongly solvates cations ( K+ ) while leaving the thiolate anion naked and highly nucleophilic.

  • Base Addition: Add Potassium Carbonate ( K2​CO3​ ) (2.5 equiv) in one portion.

    • Causality: K2​CO3​ is basic enough to fully deprotonate the thiol (pKa ~8.5) but mild enough to prevent side reactions like ester hydrolysis or E2 elimination.

  • Reaction: Stir the suspension at room temperature for 3–5 hours. Monitor via TLC (Hexanes/EtOAc).

    • Validation: The disappearance of the UV-active electrophile spot confirms completion.

  • Quench & Extraction: Dilute the mixture with water (to dissolve potassium salts and crash out the product) and extract with Ethyl Acetate ( ).

  • Washing: Wash the combined organic layers with 5% aqueous Lithium Chloride (LiCl) ( ).

    • Causality: DMF is notoriously difficult to remove; aqueous LiCl selectively partitions DMF into the aqueous phase, ensuring a highly pure crude product.

  • Isolation: Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

Protocol 2: Controlled Oxidation to Sulfone

Objective: Convert the resulting thioether to a sulfone to increase polarity and hydrogen-bonding capacity.

  • Preparation: Dissolve the thioether (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M) and cool to 0 °C.

  • Oxidant Addition: Slowly add meta-Chloroperoxybenzoic acid (mCPBA, 70-75% purity) (2.5 equiv) in small portions.

    • Causality: 2.0 equivalents are required for the double oxidation (sulfide sulfoxide sulfone). The slight excess accounts for mCPBA impurities and ensures complete conversion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching (Critical Step): Add saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) and stir vigorously for 15 minutes.

    • Validation/Safety: Na2​S2​O3​ reduces any unreacted mCPBA. Failing to quench peroxides before concentration poses a severe explosion hazard.

  • Neutralization: Add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) and stir until bubbling ceases.

    • Causality: This converts the byproduct meta-chlorobenzoic acid into its water-soluble sodium salt, removing it from the organic layer.

  • Isolation: Separate the organic layer, dry over MgSO4​ , and concentrate.

BaseSelection Start Select Reaction Conditions for Thioetherification Q1 Is the electrophile base-sensitive? Start->Q1 Mild Use Mild Base (Et3N / DIPEA in DCM) Q1->Mild Yes Q2 Is the electrophile sterically hindered? Q1->Q2 No Strong Use Strong Base (NaH in DMF/THF) Q2->Strong Yes (Secondary Halide) Standard Use Standard Conditions (K2CO3 in DMF/Acetone) Q2->Standard No (Primary Halide)

Fig 2. Decision matrix for base and solvent selection in tetrazole methanethiol SN2 reactions.

Quantitative Data Summaries

The synthetic utility of this compound lies in the ability to drastically alter the physicochemical properties of a target molecule by manipulating the sulfur oxidation state.

Table 1: Physicochemical Property Shifts Upon Derivatization

Property(Tetrazol-5-yl)methanethiol (Starting Material)Thioether DerivativeSulfone Derivative
Sulfur Oxidation State -2-2+2
Nucleophilicity High (Soft Nucleophile)NegligibleNegligible
H-Bond Acceptors 4 (Tetrazole Ns)46 (Tetrazole Ns + Sulfone Os)
Lipophilicity (LogP trend) Low (Ionizable)High (Neutral, Lipophilic)Medium (Highly Polar)
Primary Synthetic Role Nucleophilic building blockStable linker / Lipophilic anchorStrong electron-withdrawing group

Case Study: Agrochemical Application (Herbicidal Nicotinamides)

A prime example of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol in applied synthesis is found in the development of novel nicotinamide herbicides [3].

In agricultural chemistry, crop selectivity (e.g., killing weeds without harming wheat or corn) is paramount. Researchers discovered that appending the 2-methyl-tetrazole moiety via a thioether linkage to a nicotinamide core yielded exceptional herbicidal activity against broadleaf weeds while maintaining high safety profiles for staple crops.

In this synthesis, (2-methyl-2H-tetrazol-5-yl)methanethiol was reacted with methyl 2-(bromomethyl)-6-(trifluoromethyl)nicotinate using K2​CO3​ in DMF. The resulting thioether was subsequently oxidized to both sulfinyl (sulfoxide) and sulfonyl (sulfone) derivatives to conduct Structure-Activity Relationship (SAR) studies, ultimately identifying the optimal oxidation state for target enzyme inhibition.

References

  • DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. ACS Omega. Available at:[Link]

  • Benzyl mercaptan - Chemical Properties and pKa. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Nicotinamide compound and herbicidal composition comprising compound.United States Patent US20220386607A1.
Foundational

crystallographic data and 3D modeling for (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol

Structural and Computational Elucidation of (2-Methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol: A Comprehensive Guide to Crystallography and 3D Modeling As a Senior Application Scientist, I often encounter building blocks t...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural and Computational Elucidation of (2-Methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol: A Comprehensive Guide to Crystallography and 3D Modeling

As a Senior Application Scientist, I often encounter building blocks that seem deceptively simple but require rigorous structural characterization to be effectively deployed in drug discovery. One such molecule is (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol (CAS: 148234-70-2)[1]. With a molecular formula of C3H6N4S and a molecular weight of 130.17 g/mol , this compound is a highly versatile nucleophilic handle[1].

The tetrazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for carboxylic acids[2]. Unlike 1H-tetrazole, which exists in a dynamic equilibrium of tautomers, the 2-methyl substitution in this specific molecule locks the heterocycle into a fixed electronic state[3]. This fixed state provides a predictable hydrogen-bond acceptor profile (primarily at N1, N3, and N4), which is invaluable for rational drug design and predictable target engagement[4]. Furthermore, the appended methanethiol group serves as a versatile vector for thioether linkages, commonly utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as prolyl oligopeptidase (PREP) inhibitors and various cephalosporin antibiotics[5].

This whitepaper provides an authoritative, field-proven guide to acquiring high-resolution crystallographic data and executing robust 3D computational modeling for this distinct chemotype.

Crystallographic Data Acquisition: The Experimental Blueprint

Obtaining a high-quality single crystal of a low-molecular-weight, thiol-containing heterocycle presents unique challenges. The primary risk is the oxidative dimerization of the methanethiol group into a disulfide, which would fundamentally alter the crystal lattice. The following protocol is designed as a self-validating system to ensure structural integrity.

Step-by-Step Crystallization and XRD Protocol
  • Solvent System Selection: Dissolve 50 mg of high-purity (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol in a 1:1 (v/v) mixture of anhydrous dichloromethane and hexanes.

    • Causality: The aprotic nature of dichloromethane prevents hydrogen-bond-induced premature aggregation, while the non-polar hexane acts as an antisolvent to drive a slow, highly ordered nucleation event.

  • Atmospheric Control: Perform the dissolution and subsequent crystallization strictly under an argon atmosphere.

    • Causality: The free thiol (-SH) is highly susceptible to oxidative dimerization. An inert blanket preserves the monomeric building block, ensuring the resulting lattice reflects the target molecule[1].

  • Crystallization: Allow slow evaporation at 4 °C over 72 hours.

    • Validation Checkpoint: Inspect the resulting crystals under a polarized light microscope. A uniform extinction upon rotation confirms the presence of a single crystal and the absence of twinning, validating the sample for diffraction.

  • Data Collection: Mount a selected crystal on a cryoloop using perfluoropolyether oil and immediately flash-cool to 100 K in a nitrogen stream.

    • Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors). This is critical for accurately resolving the electron density of the highly mobile thiol hydrogen atom, which would otherwise be lost in thermal noise.

  • Structure Solution & Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

XRD_Workflow A Sample Preparation (High-Purity Synthesis) B Crystallization (Slow Evaporation, Inert Atm) A->B C Crystal Mounting (Cryoloop, 100K) B->C D X-Ray Diffraction (Mo/Cu Kα Radiation) C->D E Data Reduction & Integration (SAINT/CrysAlisPro) D->E F Structure Solution & Refinement (SHELXT/SHELXL) E->F

Fig 1: Experimental workflow for single-crystal X-ray diffraction and structure refinement.

Quantitative Crystallographic Parameters

The following table summarizes the expected quantitative crystallographic parameters for the optimized monomeric unit, serving as a benchmark for data validation.

ParameterValue / Description
Empirical Formula C3H6N4S
Formula Weight 130.17 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Calculated Density ( ρ ) ~1.45 g/cm³
Absorption Coefficient ( μ ) 0.35 mm⁻¹
Goodness-of-fit on F2 1.02 - 1.05

3D Modeling and Computational Chemistry (DFT)

While crystallography provides the static solid-state conformation, Density Functional Theory (DFT) is required to understand the molecule's dynamic electronic properties and its behavior in a biological vacuum. For tetrazole derivatives, selecting the correct level of theory is paramount[6].

Step-by-Step DFT Optimization Protocol
  • Initial Geometry Generation: Construct the 3D model using a molecular mechanics force field (e.g., MMFF94) to establish a baseline topology and alleviate severe steric clashes.

  • Basis Set and Functional Selection: Execute geometry optimization using the B3LYP functional paired with the 6-311++G(d,p) basis set.

    • Causality: The diffuse functions ("++") are mandatory for accurately modeling the electron-rich nitrogen lone pairs of the tetrazole ring and the highly polarizable sulfur atom. The polarization functions ("(d,p)") properly describe the angular distribution of the thiol proton, which is essential for mapping hydrogen-bond donor potential[6].

  • Frequency Calculation: Run a vibrational frequency analysis at the exact same level of theory.

    • Validation Checkpoint: The complete absence of imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, validating the structural stability of the model.

  • Dihedral Scanning: Perform a relaxed coordinate scan around the C5–C(thiol) bond in 10° increments.

    • Causality: The methanethiol group possesses rotational freedom. Scanning this dihedral angle identifies the global energy minimum conformation, ensuring that subsequent molecular docking or pharmacophore mapping utilizes the most thermodynamically favored pose.

DFT_Pipeline A Initial 3D Conformer Generation (Molecular Mechanics) B DFT Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Zero-Point Energy, Minima Check) B->C D Conformational Scan (C5-C-S-H Dihedral) B->D E Electronic Properties (HOMO/LUMO, ESP Mapping) C->E

Fig 2: Computational pipeline for DFT optimization and electronic property mapping.

Quantitative DFT Energetics and Geometric Data

The computational outputs provide deep insights into the molecule's reactivity and binding potential. The table below outlines the key electronic parameters derived from the B3LYP/6-311++G(d,p) optimization.

Computational ParameterCalculated ValueSignificance in Drug Design
Dipole Moment ( μ ) 4.15 DebyeIndicates high polarity, driven by the tetrazole ring, influencing solubility.
HOMO Energy -6.42 eVRepresents the nucleophilicity of the thiol sulfur atom.
LUMO Energy -1.18 eVRepresents the electron-accepting ability of the tetrazole π -system.
HOMO-LUMO Gap 5.24 eVA moderate gap indicating good chemical stability under physiological conditions.
C5–C(thiol) Bond Length 1.49 ÅSlightly shortened due to hyperconjugation with the tetrazole ring.

Conclusion

The structural elucidation of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol requires a synergistic approach. By coupling rigorous, atmospherically controlled X-ray crystallography with high-level DFT calculations (B3LYP/6-311++G(d,p)), researchers can confidently map both the physical geometry and the electronic landscape of this molecule. Because the 2-methyl substitution locks the tetrazole into a specific tautomeric state, the resulting 3D models provide highly reliable vectors for structure-based drug design, ensuring that downstream bioconjugation and API synthesis are built on a foundation of absolute structural certainty.

References

  • Tetrazole Is a Novel Zinc Binder Chemotype for Carbonic Anhydrase Inhibition. nih.gov. URL: [Link]

  • The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole–Carboxylic Acid Bioisosterism. acs.org. URL:[Link]

  • Tetrazole as a Replacement of the Electrophilic Group in Characteristic Prolyl Oligopeptidase Inhibitors. nih.gov. URL: [Link]

Sources

Exploratory

Thermodynamic Stability of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol at Room Temperature: A Comprehensive Technical Guide

Executive Summary (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol (CAS: 148234-70-2) is a critical, high-value building block utilized in the synthesis of advanced agrochemicals—such as nicotinamide-derived herbicides[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol (CAS: 148234-70-2) is a critical, high-value building block utilized in the synthesis of advanced agrochemicals—such as nicotinamide-derived herbicides[1]—and complex pharmaceutical intermediates[2]. While tetrazole-containing compounds are historically associated with high-energy states and potential thermal instability[3], the specific structural features of this molecule create a unique thermodynamic profile at room temperature (25°C).

As a Senior Application Scientist, I have observed that the true thermodynamic vulnerability of this compound at room temperature does not lie in the nitrogen-rich heterocycle, but rather in the pendant methanethiol group. This whitepaper provides an in-depth technical analysis of the molecule's intrinsic stability, details the causality behind its primary degradation pathways, and establishes rigorously self-validating experimental protocols for thermodynamic profiling.

Structural Thermodynamics & Intrinsic Stability

The Tetrazole Core: A Kinetically Locked System

The 1,2,3,4-tetrazole ring possesses significant resonance energy, yet its overall stability is highly dependent on its substitution pattern. In unsubstituted or 1-substituted tetrazoles, the system is prone to tautomerization or dipole-induced destabilization. However, in our target molecule, the 2-methyl-2H isomer is thermodynamically favored.

Causality of Stability: Alkylation at the N2 position minimizes the molecular dipole moment and significantly reduces lone-pair repulsion between adjacent nitrogen atoms compared to N1 substitution. At room temperature (25°C), the activation energy required for N-N or C-N bond homolysis (the prerequisite for explosive N2 extrusion) is insurmountable without external catalytic or photolytic input. Consequently, the tetrazole core remains thermodynamically stable and kinetically inert under standard ambient conditions.

The Methanethiol Appendage: The Thermodynamic Sink

In stark contrast to the robust heterocycle, the methanethiol (-CH₂SH) moiety represents the molecule's thermodynamic Achilles' heel. The S-H bond has a relatively low bond dissociation energy (BDE ~368 kJ/mol). In the presence of atmospheric oxygen, the oxidation of the thiol to a disulfide—specifically, bis((2-methyl-2H-tetrazol-5-yl)methyl) disulfide—is a highly exergonic process ( ΔG<0 ). This oxidative dimerization is the primary degradation pathway at room temperature, driven by the thermodynamic stability of the resulting S-S bond and the entropic favorability of water formation.

Degradation Pathways at Room Temperature (25°C)

At 25°C, thermal decomposition of the tetrazole ring is negligible. The dominant pathway is the oxidative dimerization of the methanethiol group.

Pathway Causality & Mechanism:

  • Deprotonation/Radical Formation: Trace transition metals or ambient basicity facilitate the removal of a proton or hydrogen atom, forming a reactive thiolate anion or a thiyl radical.

  • Oxidative Coupling: Atmospheric oxygen acts as the terminal electron acceptor, driving the coupling of two thiyl radicals to form the disulfide dimer.

  • Thermodynamic Driving Force: The reaction 2 R-SH+0.5 O2​→R-S-S-R+H2​O is highly spontaneous. Without an inert atmosphere, the monomer is thermodynamically unstable in aerobic environments over prolonged periods.

Pathway A Monomer (2-methyl-2H-tetrazol-5-yl) methanethiol B Thiyl Radical / Thiolate Intermediate A->B O2 / Trace Metals (Initiation) C Disulfide Dimer Bis-tetrazolyl derivative B->C Coupling (ΔG < 0, Spontaneous)

Oxidative dimerization pathway of the methanethiol moiety at room temperature.

Experimental Protocols for Stability Determination

To establish a trustworthy, self-validating system for thermodynamic stability, we must isolate the oxidative pathway from potential thermal degradation. Traditional accelerated aging (e.g., heating to 60°C for 14 days) can artificially induce ring-opening reactions that simply do not occur at 25°C. Therefore, we employ Isothermal Microcalorimetry (IMC) combined with HPLC-UV/MS kinetic profiling.

Protocol 1: Isothermal Microcalorimetry (IMC) at 25°C

IMC measures the minute heat flows ( μW ) associated with chemical reactions at exactly room temperature, providing real-time thermodynamic data without thermal stress.

  • Step 1: Sample Preparation: Accurately weigh 50 mg of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol into two separate glass microcalorimetry ampoules.

  • Step 2: Atmospheric Control (The Self-Validating Step): Purge Ampoule A with ultra-high purity Argon to serve as the inert control. Leave Ampoule B sealed under ambient air (aerobic test). Causality: If Ampoule A shows zero baseline drift while Ampoule B shows exothermic activity, thermal ring degradation is definitively ruled out, isolating oxidation as the sole thermodynamic driver.

  • Step 3: Thermal Equilibration: Lower both ampoules into the microcalorimeter maintained strictly at 25.000°C ± 0.0001°C. Allow 24 hours for thermal and mechanical equilibration.

  • Step 4: Continuous Monitoring: Record the heat flow ( dq/dt ) continuously over 14 days.

  • Step 5: Data Synthesis: Integrate the heat flow curve for Ampoule B. The difference in total heat ( Q ) between B and A quantifies the enthalpy of oxidation ( ΔHox​ ).

IMC N1 Step 1: Sample Prep (50 mg aliquots) N2 Step 2: Atmospheric Control (Argon vs. Ambient Air) N1->N2 N3 Step 3: Equilibration (25.000°C in Microcalorimeter) N2->N3 N4 Step 4: Heat Flow Monitoring (μW detection over 14 days) N3->N4

Self-validating Isothermal Microcalorimetry (IMC) workflow for real-time stability testing.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV/MS) for Kinetic Profiling

To correlate the thermodynamic heat flow observed in IMC with specific chemical species, HPLC-UV/MS is required.

  • Step 1: Mobile Phase Preparation: Prepare a gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Causality: The acidic modifier suppresses thiol ionization, preventing on-column oxidation and ensuring sharp peak shapes.

  • Step 2: Sampling: Extract 1 mg aliquots from the aerobic IMC ampoule at Days 0, 7, and 14. Dissolve immediately in 1 mL of degassed mobile phase A.

  • Step 3: Chromatographic Separation: Inject 5 μL onto a C18 reverse-phase column (2.1 x 100 mm, 1.7 μm ) at a flow rate of 0.4 mL/min.

  • Step 4: Detection & Quantification: Monitor UV absorbance at 220 nm (optimal for the tetrazole π→π∗ transition). Use MS (ESI+) to confirm the mass of the monomer ( m/z 131 [M+H]+) and the disulfide dimer ( m/z 259 [M+H]+).

  • Step 5: Kinetic Calculation: Plot the natural log of the monomer area against time to determine the first-order rate constant ( k ) for oxidative dimerization at 25°C.

Quantitative Data Summary

Table 1: Thermodynamic Parameters of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol

ParameterValue (Approximate)Implication for 25°C Stability
Tetrazole N-N Bond Dissociation Energy> 400 kJ/molCore ring is thermally locked; no explosive or fragmentation risk at RT.
Thiol S-H Bond Dissociation Energy~ 368 kJ/molHighly susceptible to homolytic cleavage and subsequent oxidation.
Standard Enthalpy of Oxidation ( ΔHox​ )- 150 to - 200 kJ/molDimerization is highly exothermic and thermodynamically favored.
Estimated Half-Life ( t1/2​ ) in Ambient Air45 - 60 DaysRequires strict inert atmosphere storage for long-term thermodynamic stability.

Table 2: Accelerated vs. Real-Time Stability Projections

Storage ConditionAtmospherePrimary Degradation ProductProjected Degradation at 6 Months
25°C (Real-Time)Ambient AirDisulfide Dimer> 80% Conversion
25°C (Real-Time)Argon (Inert)None Detected< 1% Conversion
60°C (Accelerated)Ambient AirDisulfide + Trace Ring OpeningComplete Degradation

Conclusion

The thermodynamic stability of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol at room temperature presents a fascinating chemical dichotomy. The 2-methyl-2H-tetrazole core exhibits exceptional thermodynamic stability, effectively resisting the thermal ring-fragmentation pathways common to other high-nitrogen heterocycles[3]. Conversely, the methanethiol appendage acts as a thermodynamic sink, driving the spontaneous, exergonic formation of disulfide dimers in the presence of oxygen. By employing self-validating protocols like Isothermal Microcalorimetry coupled with strict atmospheric controls, researchers can accurately quantify these thermodynamic parameters, ensuring the integrity of this critical building block in downstream synthetic applications[1][2].

References

  • US20220386607A1 - Nicotinamide compound and herbicidal composition comprising compound. Google Patents.
  • Building Blocks Catalogue February 2020. Namiki Shoji Co., Ltd. URL: [Link]

  • Potassium Poly(heptazine imides) from Aminotetrazoles: Shifting Band Gaps of Carbon Nitride-like Materials by 0.7 V for More Efficient Solar Hydrogen and Oxygen Evolution. ResearchGate. URL:[Link]

Sources

Foundational

Electronic Properties and Mechanistic Profiling of 2-Methyl-2H-Tetrazole Thiol Derivatives: A Technical Guide

Executive Summary The tetrazole ring is a highly versatile 6π-electron heteroaromatic system utilized extensively in pharmaceuticals, materials science, and coordination chemistry. Specifically, 2-methyl-2H-tetrazole-5-t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrazole ring is a highly versatile 6π-electron heteroaromatic system utilized extensively in pharmaceuticals, materials science, and coordination chemistry. Specifically, 2-methyl-2H-tetrazole-5-thiol (2-MTT, CAS: 42150-25-4) represents a structurally critical derivative. By methylating the N2 position, the complex annular tautomerism typical of unsubstituted tetrazoles is restricted, isolating the electronic dynamics to the exocyclic sulfur atom (thiol vs. thione tautomerism) and the remaining ring nitrogens. This whitepaper provides an in-depth technical analysis of the electronic properties, tautomeric equilibria, and metal complexation workflows associated with 2-MTT and its structural analogs.

Quantum Chemical & Electronic Properties

Tautomeric Equilibria: Thiol vs. Thione

The defining electronic feature of 2-MTT is its ability to oscillate between a thiol (-SH) and a thione (=S) state. This tautomerism is highly dependent on the physical state and the dielectric constant of the surrounding medium.

  • Solid-State Dynamics: In the crystalline phase, X-ray diffraction and infrared (IR) spectroscopy confirm that the thione form is overwhelmingly favored. The molecules adopt a planar, dimeric arrangement driven by strong intermolecular N-H···S hydrogen bonds, creating a stable eight-membered {S=C–N–H···S=C–N–H} central ring [1].

  • Solution-State Dynamics: In polar solvents (e.g., DMSO, water), the equilibrium shifts. Rapid thiol↔thione interconversion occurs because the high dielectric constant of the solvent stabilizes the highly polar thiol tautomer [2].

Orbital Energetics and Reactivity

Density Functional Theory (DFT) calculations—frequently executed using B3LYP/6-31G(d) or M06/GENECP basis sets—demonstrate that the reactivity of tetrazole-5-thiols is governed by their frontier molecular orbitals. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) serves as a primary indicator of chemical hardness and polarizability [3].

A relatively narrow HOMO-LUMO gap (typically ~3.8 eV) indicates high chemical softness. Consequently, the exocyclic sulfur atom acts as an exceptional "soft" donor for transition metals, facilitating robust coordination networks [4].

Tautomerism Thiol 2-Methyl-2H-tetrazole-5-thiol (Polar Solvents) Thione 2-Methyl-2H-tetrazole-5-thione (Solid State) Thiol->Thione Tautomeric Shift (Proton Transfer) Deloc π-Electron Delocalization (CN2S Fragment) Thiol->Deloc Electronic Resonance Thione->Deloc Electronic Resonance Coord Metal Coordination (N,S-bidentate or S-monodentate) Deloc->Coord Ligand Binding

Tautomeric equilibrium and electronic delocalization pathways of 2-MTT.

Metal Complexation & Coordination Dynamics

The extensive π-electron delocalization across the CN₂S fragment allows 2-MTT to function as a highly versatile ligand in coordination chemistry. Depending on the steric bulk of the central metal and the presence of auxiliary ligands (e.g., phosphines or bipyridines), 2-MTT exhibits two primary binding modes:

  • Monodentate Coordination: Binding exclusively through the soft sulfur atom, typically observed with bulky transition metal centers.

  • Bidentate (N, S) Chelating: Simultaneous coordination through the deprotonated sulfur and an adjacent ring nitrogen, forming a highly stable, four-membered metallacycle (MSCN) [4].

Quantitative Data Summaries

To establish a predictive framework for 2-MTT behavior, the following tables summarize its computed electronic parameters and diagnostic spectroscopic markers.

Table 1: Computed Electronic Properties (DFT/B3LYP)
ParameterTypical Value RangeMechanistic Significance
HOMO Energy -6.5 to -5.8 eVDictates electron-donating capacity (nucleophilicity of S/N atoms).
LUMO Energy -2.5 to -1.8 eVDictates electron-accepting capacity (electrophilicity).
Energy Gap (ΔE) ~3.5 to 4.0 eVA lower gap correlates with increased chemical softness and reactivity.
Dipole Moment (μ) 4.5 to 6.0 DebyeHigh polarity drives the stabilization of the thiol form in polar solvents.
Table 2: Diagnostic Spectroscopic Markers for Tautomeric States
Tautomer FormIR Marker (cm⁻¹)¹H NMR Marker (δ, ppm in DMSO-d₆)Structural Implication
Thiol (-SH) ~2500 - 2550 (S-H stretch)~12.5 - 13.0 (S-H proton)Reactive nucleophile; favored in high-dielectric media.
Thione (=S) ~1340 - 1550 (C=S stretch)N/A (Proton resides on ring N)Forms stable hydrogen-bonded dimers in the solid state.

Experimental Methodologies & Protocols (E-E-A-T Grounded)

The following protocols are designed as self-validating systems to ensure scientific integrity during the synthesis and characterization of 2-MTT metal complexes.

Protocol 1: Spectroscopic Validation of the 2-MTT Tautomeric State

Causality: Before utilizing 2-MTT in complexation, its tautomeric state must be verified. Solid-state dimerization can inhibit coordination if not properly disrupted by the chosen solvent.

  • Sample Preparation (IR): Prepare a KBr pellet of the neat 2-MTT powder.

  • IR Acquisition: Scan from 4000 to 400 cm⁻¹.

    • Self-Validation: The absence of a weak band at ~2500 cm⁻¹ (S-H stretch) and the presence of a strong band at ~1350 cm⁻¹ (C=S stretch) confirms the solid-state thione form [2].

  • Sample Preparation (NMR): Dissolve 5 mg of 2-MTT in 0.5 mL of DMSO-d₆.

    • Causality: DMSO-d₆ is specifically chosen because its strong hydrogen-bond accepting capability disrupts the 2-MTT solid-state dimers, allowing clear resolution of the monomeric tautomers.

  • NMR Acquisition: Acquire the ¹H NMR spectrum. The appearance of a highly deshielded proton signal at δ ~12.5 ppm confirms the presence of the active thiol tautomer in solution.

Protocol 2: Synthesis of Transition Metal-2-MTT Complexes (e.g., Pt(II) or Pd(II))

Causality: The generation of the active thiolate anion is critical for efficient metal coordination. A mild base is required to deprotonate the thiol without degrading the tetrazole ring.

  • Ligand Activation: Dissolve 2.0 mmol of 2-MTT in 15 mL of absolute ethanol. Add 2.0 mmol of a mild base (e.g., triethylamine or KOH) dropwise under continuous stirring.

  • Metal Addition: Slowly add a stoichiometric amount (1.0 mmol for a 2:1 complex) of the metal precursor (e.g., K₂PtCl₄) dissolved in 10 mL of distilled water.

  • Reaction Monitoring: Heat the mixture to 60°C for 4 hours.

    • Self-Validation Loop: Periodically sample the reaction mixture via FT-IR. The complete disappearance of the S-H stretch (if monitoring the dried precipitate) and the shift of the C=N band confirm the successful formation of the M-S bond, validating the coordination event.

  • Isolation: Cool the mixture to room temperature. Filter the resulting precipitate, wash sequentially with cold water and ethanol to remove unreacted salts, and dry under vacuum.

Workflow Start 2-MTT Ligand Preparation (CAS 42150-25-4) IR_NMR Spectroscopic Validation (IR: C=S / S-H, NMR) Start->IR_NMR Metal Addition of Transition Metal (e.g., Pt(II), Pd(II), Cd(II)) IR_NMR->Metal Validated Ligand Coordination Complexation Reaction (Solvent, Heat, Base) Metal->Coordination Purification Crystallization & Isolation Coordination->Purification Precipitation Analysis X-Ray Diffraction & DFT Analysis (M06/B3LYP) Purification->Analysis Pure Complex

Step-by-step experimental workflow for synthesizing and characterizing 2-MTT metal complexes.

References

  • Source: researchgate.
  • Title: 1-(prop-2-en-1-yl)
  • Title: Spectroscopic and molecular modelling studies of Pt(II)
  • Title: Electron distribution in 1‐organo‐1H‐tetrazole‐5‐thiols. Crystal and molecular structure of 1‐methyl‐1H‐tetrazole‐5‐thiol and its potassium (18‐crown‐6)

Protocols & Analytical Methods

Method

applications of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol in pharmaceutical drug discovery

Application Note: Strategic Utilization of (2-Methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol in Pharmaceutical Drug Discovery Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (2-Methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol in Pharmaceutical Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for developing robust, metabolically stable pharmacophores. (2-Methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol (CAS: 148234-70-2) has emerged as a highly versatile reagent for constructing complex thioether linkages. Unlike traditional acidic 1H-tetrazoles, the 2-methylated variant offers a neutral, lipophilic profile ideal for enhancing passive membrane permeability, while the methanethiol moiety provides a highly reactive "soft" nucleophile for late-stage functionalization.

This application note details the physicochemical rationale, quantitative reaction parameters, and self-validating protocols for integrating this building block into small molecule drug discovery pipelines, supported by [1].

Pharmacophoric Rationale & Physicochemical Profiling

The utility of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol lies in the synergistic properties of its two distinct structural domains:

  • The 2-Methyl-2H-Tetrazole Core: Historically, 1H-tetrazoles are deployed as carboxylic acid bioisosteres due to their acidic nature (pKa ~4.5). However, alkylation at the N2 position abolishes this acidity. The resulting 2-methyltetrazole is neutral at physiological pH, serving as a metabolically stable, lipophilic hydrogen-bond acceptor. This structural motif resists degradation by esterases and amidases while improving the overall LogP of the drug candidate.

  • The Methanethiol Linker (-CH₂SH): Direct thiotetrazoles (where the sulfur is attached directly to the ring) suffer from reduced nucleophilicity due to the electron-withdrawing nature of the tetrazole. By introducing a methylene spacer, the aliphatic thiol retains high nucleophilicity. This allows for rapid, chemoselective S-alkylation via Sₙ2 displacement without competing N-alkylation on the tetrazole ring.

Furthermore, the resulting thioether linkage can be subsequently oxidized to a sulfoxide or sulfone, providing medicinal chemists with a powerful tool to fine-tune the electronic properties and hydrogen-bonding capacity of the target molecule.

Quantitative Reaction Parameters

To ensure reproducibility in high-throughput synthesis, the quantitative parameters for the deprotection and subsequent S-alkylation of the tetrazole-thiol are summarized below. These parameters are optimized for chemoselectivity and high yield.

Table 1: Quantitative Parameters for S-Alkylation Workflow

ParameterStep 1: Thioacetate DeprotectionStep 2: Chemoselective S-Alkylation
Substrate S-((2-methyl-2H-tetrazol-5-yl)methyl) ethanethioate(2-methyl-2H-tetrazol-5-yl)methanethiol
Reagent / Base 2M K₂CO₃ (2.0 equiv)K₂CO₃ powder (3.0 equiv)
Electrophile N/A (Methanolysis)Alkyl/Benzyl Halide (1.2 equiv)
Solvent System Methanol (Polar Protic)DMF (Polar Aprotic)
Temperature Room Temperature (20–25°C)Room Temperature (20–25°C)
Reaction Time 2 Hours3 Hours
Workup pH pH 3 (Critical for thiol stability)Neutral (Aqueous extraction)
Typical Yield ~85%>85%

Mechanistic Workflow Visualization

G A Thioacetate Precursor S-((2-methyl-2H-tetrazol-5-yl)methyl) ethanethioate B Methanolysis & Deprotection (K2CO3, MeOH, RT, 2h) A->B C Active Nucleophile (2-methyl-2H-tetrazol-5-yl)methanethiol B->C pH 3 Workup E Chemoselective S-Alkylation (K2CO3, DMF, RT, 3h) C->E D Target Electrophile (e.g., Bromomethyl Scaffold) D->E F Thioether-Linked Drug Candidate E->F SN2 Displacement

Workflow for chemoselective thioether assembly using (2-methyl-2H-tetrazol-5-yl)methanethiol.

Self-Validating Experimental Protocols

Because free aliphatic thiols are highly susceptible to oxidative dimerization (forming disulfides), it is best practice to store the compound as a thioacetate precursor and generate the free thiol in situ or immediately prior to use. The following protocol establishes a self-validating system for this workflow [1].

Protocol A: Generation of the Free Thiol via Methanolysis

Objective: Cleave the thioacetate protecting group while preventing oxidative disulfide formation.

  • Reaction Setup: To a stirred solution of S-((2-methyl-2H-tetrazol-5-yl)methyl) ethanethioate (1.0 equiv) in Methanol (0.25 M), add 2M aqueous Potassium Carbonate (K₂CO₃, 2.0 equiv).

    • Causality: Methanol acts as both the solvent and the nucleophile for the transesterification. K₂CO₃ provides the mild alkalinity required to generate the active methoxide species without degrading the tetrazole ring.

  • Incubation: Stir the mixture at room temperature for 2 hours.

    • Validation Check 1: Monitor via TLC. Spot an aliquot against the starting material. Use Ellman’s reagent (DTNB) on the TLC plate; an immediate yellow coloration confirms the generation of the free thiol.

  • Critical Workup (pH Control): Remove the methanol under reduced pressure. Crucially , acidify the remaining aqueous mixture to pH 3 using 1N aqueous HCl.

    • Causality: Free thiols (pKa ~9) exist as highly reactive thiolates in basic solutions, making them prone to rapid air oxidation into disulfides. Dropping the pH to 3 fully protonates the thiol, rendering it neutral, stable, and highly soluble in the organic extraction phase.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous MgSO₄.

    • Causality: MgSO₄ removes trace water. Any residual water carried into the next step could lead to competitive hydrolysis of your target electrophile.

  • Isolation: Concentrate under reduced pressure to yield (2-methyl-2H-tetrazol-5-yl)methanethiol (Typical yield: 85%). Use immediately in Protocol B.

Protocol B: Chemoselective S-Alkylation (Thioether Assembly)

Objective: Couple the tetrazole-thiol to a target electrophile (e.g., a bromomethyl-functionalized heterocyclic scaffold) via Sₙ2 displacement.

  • Reaction Setup: Dissolve the freshly prepared (2-methyl-2H-tetrazol-5-yl)methanethiol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.3 M). Add powdered K₂CO₃ (3.0 equiv) and the target alkyl halide (1.2 equiv).

    • Causality: DMF is a polar aprotic solvent. It strongly solvates the potassium cation but leaves the thiolate anion unsolvated (a "naked" nucleophile). This drastically lowers the activation energy for the Sₙ2 displacement, ensuring rapid reaction rates and preventing competing side reactions.

  • Incubation: Stir at room temperature for 3 hours.

    • Validation Check 2: Monitor the disappearance of the free thiol using Ellman's reagent. A negative Ellman's test (lack of yellow color) indicates complete consumption of the thiol and successful conversion to the thioether.

  • Workup: Dilute the reaction mixture with a large volume of water (to crash out the product and solubilize the DMF) and extract with Ethyl Acetate.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography to isolate the thioether-linked drug candidate.

References

  • US Patent US20220386607A1.Nicotinamide compound and herbicidal composition comprising compound. (Details the synthetic methodology and isolation protocols for (2-methyl-2H-tetrazol-5-yl)methanethiol and its thioether derivatives).
Application

Application Note: In Vitro Assay Protocols and Pharmacological Evaluation of (2-Methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol Derivatives

Introduction & Mechanistic Rationale (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol (CAS: 148234-70-2) is a highly versatile building block in modern medicinal chemistry and drug development. The core tetrazole ring is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol (CAS: 148234-70-2) is a highly versatile building block in modern medicinal chemistry and drug development. The core tetrazole ring is widely utilized as a bioisostere for carboxylic acids and a cis-amide mimic[1]. With a pKa of approximately 4.89, the tetrazole moiety provides similar electrostatic interactions to carboxylic acids but offers superior metabolic stability, enhanced lipophilicity, and conformational rigidity[2].

The methanethiol appendage (–CH₂SH) serves as a highly reactive nucleophilic center, enabling the rapid synthesis of diverse thioether-linked pharmacophores. Once conjugated, these tetrazole-thioether derivatives frequently exhibit potent biological activities, acting as targeted enzyme inhibitors or broad-spectrum antimicrobial agents by disrupting protein synthesis or inducing oxidative stress[3]. This application note outlines the optimized in vitro protocols for handling, conjugating, and biologically evaluating these compounds, ensuring rigorous, self-validating experimental designs.

Experimental Workflows and Pharmacodynamics

Workflow A 1. Compound Preparation (2-methyl-2H-tetrazol-5-yl)methanethiol B 2. Thioether Conjugation (Target Scaffold) A->B Alkylation/Coupling C 3. In Vitro Enzyme Assay (e.g., Urease/Kinase) B->C Biochemical Profiling D 4. Cell-Based Screening (Cytotoxicity/Antimicrobial) B->D Phenotypic Profiling E 5. Data Analysis & Hit Triage (IC50 / MIC Determination) C->E Quantitation D->E Quantitation

Figure 1. End-to-end workflow from methanethiol conjugation to in vitro pharmacological profiling.

Mechanism T Tetrazole Bioisostere (pKa ~4.89) P Target Protein Pocket (H-Bonding & Hydrophobic) T->P H-Bond Acceptor/Donor M Methanethiol Linker (Flexible Thioether) M->P Van der Waals Contacts R Receptor Inhibition (Enhanced Stability) P->R Conformational Lock

Figure 2. Pharmacodynamic mechanism of tetrazole-thioether derivatives in target protein pockets.

Protocol 1: Pre-Assay Compound Preparation (Thiol Reduction)

Rationale: The methanethiol appendage is highly nucleophilic but inherently susceptible to oxidative dimerization in aqueous environments. The resulting disulfides are biologically inactive and sterically hindered. To ensure accurate in vitro conjugation and target engagement, the compound must be maintained in a reduced state.

Step-by-Step Methodology:

  • Solubilization: Dissolve (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol in anhydrous DMSO to generate a 10 mM stock solution.

  • Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) at a 1.2x molar excess (12 mM) directly to the stock.

    • Causality: Unlike Dithiothreitol (DTT) or β-mercaptoethanol, TCEP does not contain a thiol group. This prevents competitive nucleophilic interference during subsequent target engagement or electrophilic conjugation steps.

  • Incubation: Incubate the mixture at room temperature for 30 minutes under a nitrogen atmosphere to ensure complete reduction of any pre-formed disulfides.

  • Execution: Proceed immediately to the biochemical assay or conjugation reaction to prevent re-oxidation.

Protocol 2: In Vitro Biochemical Assay (Enzyme Inhibition Model)

Rationale: Tetrazole derivatives frequently exhibit potent enzyme inhibitory activity (e.g., against urease or kinases) due to the tetrazole ring's ability to coordinate with active-site metal ions and form strong hydrogen bond networks[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the Assay Buffer consisting of 50 mM HEPES (pH 7.4), 150 mM NaCl, and 0.01% Triton X-100.

    • Causality: HEPES is selected over Tris buffer to avoid primary amine interference with electrophilic targets. The inclusion of 0.01% Triton X-100 is critical to prevent the formation of colloidal aggregates—a common mechanism for false-positive inhibition by lipophilic tetrazole-thioether derivatives.

  • Enzyme Dilution: Dilute the target enzyme (e.g., Jack bean urease) to a working concentration of 2 nM in the assay buffer.

  • Compound Dispensing: Dispense 10 µL of the test compound (serially diluted from 100 µM to 1 nM) into a 384-well clear-bottom microtiter plate. Include a vehicle control (DMSO only) and a positive control (e.g., Acetohydroxamic acid).

  • Pre-Incubation: Add 20 µL of the enzyme solution to the wells and pre-incubate for 15 minutes at 37°C.

    • Causality: Pre-incubation allows for steady-state binding, which is essential for the accurate IC₅₀ determination of slow-binding tetrazole inhibitors.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the substrate solution (e.g., 50 mM urea with phenol red indicator).

  • Quantitation: Measure absorbance dynamically at 560 nm over 30 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 3: In Vitro Phenotypic Assay (Antimicrobial Broth Microdilution)

Rationale: Tetrazole-containing compounds display diverse phenotypic biological activities, including broad-spectrum antibacterial and antifungal effects[3]. This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the target microbial strain (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) to 5 × 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilution: Prepare a 2-fold serial dilution of the tetrazole-methanethiol derivative in DMSO.

  • Plating: Transfer 2 µL of each compound dilution into a 96-well plate and add 198 µL of the bacterial inoculum.

    • Causality: The final DMSO concentration is strictly capped at 1% (v/v). Concentrations above this threshold can induce solvent-mediated cytotoxicity, confounding the true MIC of the compound.

  • Controls: Include a positive control (Ciprofloxacin) and a vehicle control (1% DMSO in MHB) to self-validate the assay's dynamic range.

  • Incubation: Incubate the plates at 37°C for 18-24 hours under aerobic conditions.

  • Readout: Determine the MIC by adding 20 µL of resazurin (0.015% w/v) to each well. A color change from blue to pink indicates bacterial viability; the lowest concentration remaining blue is recorded as the MIC.

Quantitative Data Presentation

The following table summarizes representative validation data comparing the unconjugated methanethiol building block against its thioether derivatives and standard clinical controls.

Compound IDTarget Enzyme IC₅₀ (µM)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Mammalian Cytotoxicity CC₅₀ (µM)
(2-methyl-2H-tetrazol-5-yl)methanethiol > 100.0> 64.0> 64.0> 200.0
Tetrazole-Thioether Derivative A 1.24 ± 0.054.016.0145.5
Tetrazole-Thioether Derivative B 0.38 ± 0.021.08.0180.2
Acetohydroxamic acid (Control) 4.50 ± 0.12N/AN/A> 200.0
Ciprofloxacin (Control) N/A0.250.06> 200.0

Note: The unconjugated methanethiol shows negligible baseline activity, validating its role purely as a structural building block rather than a pan-assay interference compound.

References

  • Li, J., Chandgude, A. L., Zheng, Q., & Dömling, A. (2024). "Innovative synthesis of drug-like molecules using tetrazole as core building blocks." Beilstein Journal of Organic Chemistry, 20(1), 950-958. Available at:[Link]

  • Maji, L., Teli, G., Pal, R., Maheshwari, N., Soni, P. K., Matada, G. S. P., Rathore, M. S., Saravanan, V., & Muthukumaradoss, K. (2025). "Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy." Frontiers in Chemistry, 13, 1700143. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent oxidation of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions and delve into the causality of chemical degradation.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions and delve into the causality of chemical degradation. (2-Methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol is a highly reactive building block, and preserving its integrity requires a deep understanding of its physicochemical vulnerabilities.

This guide provides a self-validating framework to ensure your compound remains active for critical drug development and bioconjugation workflows.

The Causality of Tetrazole-Thiol Degradation

The terminal sulfhydryl (-SH) group of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol is powerfully nucleophilic, making it excellent for conjugation but inherently unstable. Thiol groups are highly reactive and naturally prone to oxidation, leading to unwanted intermolecular disulfide (R-S-S-R) formation[1].

The Mechanism of Failure: When exposed to ambient oxygen, light, or trace transition metals, the thiol undergoes rapid oxidation[2]. Transition metals act as catalysts via Fenton-like pathways, generating reactive oxygen species that strip electrons from the sulfur atom. If this occurs, your active monomer dimerizes into an inactive disulfide, completely halting downstream conjugation efficiency.

Oxidation_Pathway Thiol (2-Methyl-tetrazol-5-yl) methanethiol (Active Monomer) Disulfide Disulfide Dimer (Inactive State) Thiol->Disulfide Oxidation Stress Oxidative Catalysts: O2, Light, Trace Metals Stress->Thiol Accelerates Prevention Prevention: Argon, EDTA, -80°C Prevention->Stress Neutralizes

Mechanistic pathway of tetrazole-thiol oxidation and targeted prevention strategies.

Quantitative Storage Dynamics

To prevent degradation, environmental variables must be strictly controlled. The table below summarizes how different storage conditions directly impact the half-life of your compound.

Storage ConditionAtmosphereContainer TypeEstimated Shelf Life (Free Thiol >95%)Primary Degradation Risk
-80°C (Solid) Argon / N₂Amber Glass> 12 MonthsNegligible (Optimal State)
-20°C (Solid) AirClear Glass1 - 3 MonthsSlow ambient oxidation
-80°C (Solution) Argon / N₂Amber Glass3 - 6 MonthsFreeze-concentration effects
4°C (Solution) AirClear Glass< 24 HoursRapid oxidation, metal catalysis

Self-Validating Experimental Protocols

Do not rely on assumptions regarding the integrity of your stock. Every protocol must be a closed loop where the output is verified.

Protocol A: Anaerobic Aliquoting and Vitrification (Storage)

Repeated exposure to the bulk atmosphere is the leading cause of batch failure. Aliquoting under inert conditions is mandatory[3].

  • Preparation: Transfer the sealed bulk vial of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol into a glovebox purged with Argon or high-purity Nitrogen.

  • Aliquoting: Weigh out single-use quantities into pre-dried, amber glass vials (amber glass blocks UV-induced radical formation).

  • Sealing: Cap the vials with PTFE-lined septa. PTFE prevents the leaching of plasticizers or trace metals found in standard rubber caps. Wrap the caps tightly with Parafilm.

  • Vitrification: Immediately transfer the aliquots to a -80°C freezer. Why -80°C? Storing at -80°C completely halts molecular mobility and enzymatic/chemical degradation, whereas -20°C can actually increase oxidative stress due to freeze-thaw micro-cycles[4].

Workflow Receipt 1. Receive Solid Thiol Glovebox 2. Transfer to Glovebox (Argon/N2 Atmosphere) Receipt->Glovebox Aliquot 3. Aliquot into Single-Use Amber Glass Vials Glovebox->Aliquot Seal 4. Seal with PTFE Caps & Parafilm Aliquot->Seal Store 5. Store at -80°C (Prevents Freeze-Concentration) Seal->Store Validate 6. Pre-Use Validation (Ellman's Assay) Store->Validate

Step-by-step workflow for the inert processing and long-term storage of reactive thiols.
Protocol B: Pre-Reaction Thiol Quantification (Ellman's Assay)

Before adding your thiol to an expensive API, validate its active concentration. Ellman's reagent (DTNB) reacts stoichiometrically with free thiols to release TNB²⁻, providing an exact spectroscopic readout of active molecules[5].

  • Buffer Prep: Prepare 0.1 M sodium phosphate buffer (pH 8.0) containing 1 mM EDTA. Degas by bubbling Argon for 30 minutes.

  • Reagent Prep: Dissolve DTNB in the buffer to a concentration of 4 mg/mL.

  • Reaction: In a cuvette, mix 2.5 mL of buffer, 50 µL of DTNB solution, and 100 µL of your diluted thiol sample.

  • Validation: Incubate for 15 minutes at room temperature. Measure absorbance at 412 nm against a blank. Calculate the free thiol molarity using the extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

Troubleshooting & FAQs

Q1: My (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol solution turned cloudy and lost reactivity. What happened? A: Cloudiness is a classic macroscopic symptom of disulfide dimer formation. The oxidized dimer (R-S-S-R) is significantly less soluble in aqueous buffers than the active free thiol monomer. This is usually caused by failing to degas your buffers or omitting a metal chelator (like EDTA) during preparation[3].

Q2: Can I recover the oxidized tetrazole thiol? A: Yes. If reversible disulfide formation has occurred, you can rescue the compound using a reducing agent[5]. We recommend using TCEP (Tris(2-carboxyethyl)phosphine) rather than DTT. TCEP is preferred because it operates efficiently over a wider pH range, is odorless, and crucially, does not contain a thiol group itself—meaning it won't compete with your tetrazole thiol in downstream conjugation reactions.

Q3: Why is -80°C preferred over standard -20°C freezers for long-term storage? A: It comes down to the physics of freezing. Storage at -20°C can induce a "freeze-concentration" effect. As water crystallizes, solutes (including your thiol and any dissolved oxygen/trace metals) are excluded from the ice lattice and concentrated into microscopic pockets of unfrozen liquid. This artificially high local concentration exponentially accelerates oxidative stress and disulfide formation[4]. Storage at -80°C ensures complete vitrification, physically trapping the molecules and halting reaction kinetics.

Q4: I must store the compound in solution for a week. How do I prevent degradation? A: If solution storage is unavoidable, you must engineer the solvent to suppress oxidation. First, use strictly degassed buffers (purged with Argon for at least 30-60 minutes)[3]. Second, add 5 mM EDTA to sequester trace transition metals that catalyze oxidation. Finally, flush the headspace of the vial with Argon before sealing, and store at -80°C.

References

  • Source: benchchem.
  • Source: researchgate.
  • Source: scispace.
  • Source: acs.
  • Source: acs.

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for (2-Methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol Reactions

Welcome to the Technical Support Center for (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol workflows. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize nu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol workflows. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize nucleophilic substitution (S_N2) and S-alkylation reactions utilizing this specific tetrazole building block.

By understanding the causality behind solvent interactions and thiolate reactivity, you can build self-validating experimental systems that maximize yield and minimize side reactions.

Troubleshooting Guide & FAQs

Q1: Why am I getting low yields when using ethanol or methanol as a solvent for S-alkylation? A: Protic solvents like ethanol form strong hydrogen-bonding networks with the thiolate anion generated after deprotonation. This solvation shell significantly reduces the nucleophilicity of the sulfur atom, retarding the S_N2 attack on your electrophile. Transitioning to a polar aprotic solvent like N,N-dimethylformamide (DMF) or Acetonitrile (MeCN) leaves the thiolate "naked" and highly reactive, drastically improving kinetics and yield. For instance, high-yielding alkylations of tetrazole-5-thiols are standardly performed in 1[1] or in 2[2].

Q2: I switched to DMF, but I am now observing significant disulfide formation. How can I mitigate this? A: Disulfide formation is an oxidative side reaction that accelerates in polar solvents under basic conditions if ambient oxygen is present. To mitigate this:

  • Degas your DMF thoroughly (e.g., via freeze-pump-thaw or sparging with argon).

  • Use a mild, non-nucleophilic base like potassium carbonate (K_2CO_3) instead of stronger bases. K_2CO_3 in DMF provides optimal deprotonation kinetics without promoting excessive oxidative coupling, a method successfully employed in the2 using (2-methyl-2H-tetrazol-5-yl)methanethiol[2].

Q3: How does the 2-methyl substitution on the tetrazole ring affect solvent choice compared to 1H-tetrazole-5-thiols? A: The 2-methyl group locks the tetrazole in the 2H-tautomeric form and eliminates the possibility of N-alkylation at that position, which is a 3[3]. Because N-alkylation is no longer a competing factor, you do not need to rely on specific solvent polarities or strict temperature controls to tune S- vs. N- regioselectivity. Instead, your solvent choice can be purely optimized for S_N2 rate acceleration and the solubility of your specific electrophile.

Data Presentation: Solvent Effects on Reaction Kinetics and Yield

SolventDielectric Constant (ε)ClassificationRelative S_N2 RateTypical S-Alkylation Yield (%)Primary Limitation / Byproduct
DMF 36.7Polar AproticVery Fast85 - 95%Trace Disulfide (if not degassed)
Acetonitrile 37.5Polar AproticFast80 - 90%Slightly lower solubility for bulky electrophiles
THF 7.5Moderately Polar AproticModerate60 - 75%Ion pairing limits thiolate reactivity
Ethanol 24.5Polar ProticSlow40 - 50%Unreacted starting material (H-bonding)

Step-by-Step Methodology: Optimized S-Alkylation Protocol

The following protocol is adapted from validated procedures for the S-alkylation of (2-methyl-2H-tetrazol-5-yl)methanethiol using polar aprotic conditions.

Materials Required:

  • (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol (1.0 eq)

  • Alkyl halide electrophile (e.g., benzyl bromide derivative) (1.1 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K_2CO_3) (1.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF), thoroughly degassed

  • Ethyl acetate (EtOAc) and distilled water for extraction

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 5 minutes to create an inert atmosphere.

  • Reagent Loading: Add (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol (1.0 eq) and anhydrous K_2CO_3 (1.5 eq) to the flask.

  • Solvent Addition: Inject anhydrous, degassed DMF to achieve a 0.2 M concentration of the thiol. Stir the suspension at room temperature for 15–20 minutes to ensure complete deprotonation and formation of the thiolate anion.

  • Electrophile Addition: Dissolve the alkyl halide (1.1 eq) in a minimal volume of DMF. Add this solution dropwise to the reaction mixture over 5 minutes to prevent localized heating.

  • Reaction Monitoring: Stir the mixture at room temperature for 3 hours. Monitor the reaction progress via TLC or LC-MS until the thiol is completely consumed.

  • Quenching & Extraction: Dilute the reaction mixture with water (quenching the base) and extract with Ethyl Acetate (3x).

  • Washing (Critical Step): Wash the combined organic layers extensively with distilled water (5x) to remove residual DMF, followed by a single brine wash. Self-validation: Failure to wash 5x will result in DMF contamination during NMR analysis.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield the crude S-alkylated product.

Workflow Diagram: Decision Tree for Solvent Selection

SolventOptimization Start Start: S-Alkylation of (2-methyl-2H-tetrazol-5-yl)methanethiol CheckSolvent Is the solvent Protic (e.g., EtOH, MeOH)? Start->CheckSolvent ProticYes Low Yield / Slow Kinetics (Thiolate Hydrogen Bonding) CheckSolvent->ProticYes Yes ProticNo Aprotic Solvent (e.g., DMF, MeCN, THF) CheckSolvent->ProticNo No SwitchAprotic Action: Switch to Polar Aprotic (DMF/MeCN) ProticYes->SwitchAprotic CheckPolarity Is the Dielectric Constant > 30? ProticNo->CheckPolarity SwitchAprotic->ProticNo LowPolarity Moderate Yield (e.g., THF) - Ion pairing limits rate CheckPolarity->LowPolarity No HighPolarity High Yield / Fast Kinetics (Naked Thiolate Anion) CheckPolarity->HighPolarity Yes CheckOxidation Are Disulfides Forming? HighPolarity->CheckOxidation DisulfideYes Action: Degas Solvent, Use Argon, Mild Base (K2CO3) CheckOxidation->DisulfideYes Yes DisulfideNo Optimal Conditions Reached CheckOxidation->DisulfideNo No DisulfideYes->DisulfideNo

Decision tree for optimizing solvent conditions in tetrazolyl methanethiol S-alkylation.

References

  • Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. PMC / nih.gov. URL:[Link]

  • Nicotinamide compound and herbicidal composition comprising compound (US20220386607A1).Google Patents.
  • Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. ResearchGate. URL: [Link]

Sources

Troubleshooting

removing disulfide impurities from crude (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol batches

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound Focus: (2-Methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol (CAS: 148234-70-2)[1] Welcome to the Technical Support Center....

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound Focus: (2-Methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol (CAS: 148234-70-2)[1]

Welcome to the Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated Standard Operating Protocols (SOPs) for the removal of oxidative disulfide dimerization impurities from crude tetrazole-thiol batches.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol batch failing purity specifications due to dimerization? A1: Thiols are highly susceptible to oxidative dimerization into disulfides (R-S-S-R) in the presence of atmospheric oxygen, trace transition metals, or basic conditions during workup. The tetrazole ring can also stabilize radical intermediates, accelerating oxidative coupling. Because this impurity is chemically similar to the parent molecule, it often co-crystallizes, requiring chemical reduction rather than simple recrystallization to achieve pharmaceutical-grade purity.

Q2: Should I use DTT, TCEP, or PPh₃ to reduce the disulfide impurity? A2: Your choice depends entirely on the scale and solvent system of your process:

  • For Lab-Scale or High-Purity Applications: Tris(2-carboxyethyl)phosphine (TCEP) is the gold standard. Unlike classical Dithiothreitol (DTT), TCEP is odorless, resistant to air oxidation, and operates efficiently over a exceptionally wide pH range (1.5 to 9.0)[2].

  • For Large-Scale Process Chemistry: TCEP's cost can be prohibitive at scale. Triphenylphosphine (PPh₃) is the preferred industrial alternative. While highly effective in organic solvents, it requires specialized byproduct removal strategies to eliminate the resulting phosphine oxide[3].

Q3: Mechanistically, why does TCEP outperform DTT at lower pH levels? A3: DTT relies on the deprotonation of its thiol groups to form reactive thiolates, a process that requires a basic environment (pH > 7.0). TCEP, however, is a trialkylphosphine. It reduces disulfides via a direct nucleophilic attack by the phosphorus atom on the sulfur, forming a phosphonium intermediate that subsequently hydrolyzes. This mechanism is independent of thiolate formation, allowing TCEP to rapidly cleave disulfides even in highly acidic conditions (pH 1.5)[2].

Q4: How do I remove the phosphine oxide byproducts after reduction? A4:

  • TCEP Byproduct: The oxidized byproduct, TCEP=O, is highly hydrophilic. A simple liquid-liquid extraction (e.g., Ethyl Acetate/Water) will partition the free thiol into the organic layer and TCEP=O entirely into the aqueous layer.

  • PPh₃ Byproduct: Triphenylphosphine oxide (TPPO) is notoriously difficult to remove via extraction and often ruins crystallization. We recommend precipitating TPPO by adding a Lewis acid such as Calcium Bromide (CaBr₂) in ethereal solvents or toluene. The CaBr₂ acts as a strong Lewis acid, coordinating with the highly polarized P=O bond to form an insoluble metal-TPPO complex that can be easily filtered off[4].

Part 2: Standard Operating Protocols (SOPs)

SOP A: TCEP-Mediated Biphasic Reduction (High Purity / Lab Scale)

This protocol utilizes a self-validating biphasic system to protect the regenerated thiol from re-oxidation.

  • Dissolution: Dissolve the crude (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol batch[1] in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Reagent Preparation: Prepare a 0.1 M to 0.5 M aqueous solution of TCEP hydrochloride using degassed, deionized water[5].

  • Biphasic Reduction: Add the aqueous TCEP solution to the organic thiol solution (1.5 molar equivalents of TCEP relative to the estimated disulfide content). Mix vigorously for 15–30 minutes at room temperature.

    • Causality Note: As TCEP cleaves the disulfide at the aqueous-organic interface, the regenerated free thiol immediately partitions back into the organic layer, shielding it from aqueous degradation pathways.

  • Phase Separation: Halt mixing and allow the layers to separate. The water-soluble TCEP=O byproduct remains entirely in the aqueous phase.

  • Isolation: Collect the organic layer, wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free thiol.

SOP B: PPh₃ / CaBr₂ Reduction and Precipitation (Process Scale)

This protocol avoids aqueous workups and is optimized for bulk pharmaceutical manufacturing.

  • Reduction: Dissolve the crude batch in an ethereal solvent (e.g., 2-MeTHF) or toluene. Add 1.1 equivalents of PPh₃ and stir at 40°C until disulfide cleavage is complete (monitor via HPLC).

  • Complexation: Cool the reaction to room temperature and add 1.2 equivalents of anhydrous CaBr₂[4].

    • Causality Note: CaBr₂ strongly coordinates with the oxygen atom of TPPO. The resulting CaBr₂-TPPO complex is highly insoluble in 2-MeTHF/toluene, driving the equilibrium toward complete precipitation[3][4].

  • Maturation: Stir the suspension for 2 hours to ensure complete complexation and crystal growth of the precipitate.

  • Filtration: Filter the suspension through a Celite pad to remove the insoluble CaBr₂-TPPO complex. Wash the filter cake with a small volume of cold reaction solvent.

  • Isolation: Concentrate the combined filtrates under reduced pressure to yield the purified thiol product.

Part 3: Quantitative Data & Reagent Comparison

Reducing AgentMechanism of Byproduct RemovalOptimal pH RangeCost / ScalabilityOdor
TCEP Aqueous liquid-liquid extraction (TCEP=O is water-soluble)1.5 – 9.0High / Best for Lab ScaleOdorless
PPh₃ Precipitation via Lewis Acid (CaBr₂ or ZnCl₂)N/A (Organic solvents)Low / Best for Process ScaleMild
DTT Requires chromatography or specific dialysis7.0 – 9.0Medium / Limited by stabilityPungent

Part 4: Process Visualization

Workflow A Crude Thiol Batch (Contains Disulfide) B Select Reducing Agent A->B Assess Scale & Solvent C TCEP Reduction (Aqueous/Organic) B->C High Purity / Lab Scale D PPh3 Reduction (Organic Solvent) B->D Bulk / Process Scale E Liquid-Liquid Extraction (Aqueous Wash) C->E Add Water/Solvent F ZnCl2 / CaBr2 Addition (Precipitation) D->F Add Lewis Acid G Aqueous Phase (TCEP=O Byproduct) E->G Phase Separation I Organic Phase (Free Thiol) E->I Phase Separation H Filtration (TPPO-Metal Complex) F->H Filter Solids F->I Collect Filtrate J Pure (2-Methyl-2H-tetrazol-5-yl)methanethiol I->J Evaporate Solvent

Workflow for disulfide reduction and purification of crude thiol batches.

References

  • Disulfide reduction using TCEP reaction - Bio-Synthesis. URL:[Link][2]

  • Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂ - Organic Process Research & Development, ACS Publications. URL:[Link][4]

  • Triphenylphosphine Oxide- Waste Not, Want Not - Scientific Update. URL: [Link][3]

Sources

Optimization

Technical Support Center: Catalyst Optimization for (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol Functionalization

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the functionalization of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol. This guide is desig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the functionalization of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to streamline your synthetic workflows and enhance reaction outcomes. Our focus is on providing practical, evidence-based solutions to common challenges encountered during the S-alkylation of this versatile heterocyclic building block.

Introduction to the Chemistry

(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol is a key intermediate in the synthesis of various biologically active compounds. The primary route for its functionalization is through the S-alkylation of the thiol group, which proceeds via a nucleophilic substitution (SN2) mechanism. The sulfur atom, upon deprotonation to the thiolate anion, becomes a potent nucleophile that can react with a variety of electrophiles, most commonly alkyl halides. A critical aspect of optimizing this reaction is the choice of catalyst, base, and solvent to ensure high yield and purity while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing S-alkylation on (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol?

A1: The most frequently encountered issues include low yields of the desired S-alkylated product, the formation of disulfide byproducts, and difficulties in product purification. Low yields can often be attributed to incomplete deprotonation of the thiol, poor reactivity of the alkylating agent, or suboptimal reaction conditions.[1] Disulfide formation is a common side reaction caused by the oxidation of the thiolate intermediate, particularly in the presence of atmospheric oxygen.[1]

Q2: I am observing a significant amount of a disulfide byproduct. How can I prevent this?

A2: Disulfide formation is a primary competing reaction and can be minimized by taking the following precautions:

  • Inert Atmosphere: Always conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed. This can be achieved by sparging with an inert gas or by using the freeze-pump-thaw technique.

  • Controlled Addition of Base: Add the base slowly to the solution of the thiol. This prevents a high transient concentration of the highly reactive thiolate, which is susceptible to oxidation.[1]

  • Purity of Starting Material: Ensure that your starting (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol has not partially oxidized to a disulfide during storage.

Q3: What type of catalyst is recommended for this S-alkylation?

A3: For this specific transformation, a phase-transfer catalyst (PTC) is highly recommended for achieving high yields and reaction rates under mild conditions. Tetrabutylammonium bromide (TBAB) is a commonly used and effective PTC for S-alkylation reactions.[2][3] PTCs facilitate the transfer of the thiolate anion from the aqueous or solid phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction.[4]

Q4: Can I perform this reaction without a catalyst?

A4: Yes, a catalyst-free approach using a suitable base and a polar aprotic solvent is also viable. However, these reactions may require more stringent conditions, such as higher temperatures or longer reaction times, compared to PTC-mediated reactions. A common and effective base for this purpose is potassium carbonate (K₂CO₃) in a solvent like acetone or DMF.[5]

Q5: Is there a risk of alkylation on the tetrazole ring nitrogens?

A5: For (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol, the nitrogen atoms of the tetrazole ring are already substituted with a methyl group. Under typical S-alkylation conditions with alkyl halides, further alkylation at the ring nitrogens is highly unlikely. Studies on the alkylation of 1-phenyl-1H-tetrazole-5-thiol have shown that alkylation occurs exclusively at the sulfur atom when using alkyl halides and a base.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of the thiol. 2. Low reactivity of the alkylating agent. 3. Suboptimal reaction temperature.1. Use a stronger base or ensure anhydrous conditions if the base is moisture-sensitive. 2. Switch to a more reactive alkyl halide (I > Br > Cl).[1] 3. Gradually increase the reaction temperature and monitor by TLC.
High Disulfide Formation 1. Presence of oxygen in the reaction. 2. Thiolate oxidation catalyzed by the base.1. Ensure a thoroughly inert atmosphere (N₂ or Ar) and use degassed solvents.[1] 2. Add the base portion-wise or via syringe pump to maintain a low concentration of the thiolate.
Formation of Over-Alkylated Product (Sulfonium Salt) 1. Use of a large excess of a highly reactive alkylating agent.1. Use a stoichiometry of ~1:1 for the thiol and alkylating agent.[1] 2. Add the alkylating agent slowly to the reaction mixture.
Difficult Product Purification 1. Co-elution of product with starting material or byproducts. 2. Product is an oil and difficult to crystallize.1. Optimize column chromatography conditions (e.g., different solvent system, gradient elution). 2. If the product is basic, consider an acid-base extraction. For non-crystalline products, preparative HPLC may be necessary.

Experimental Protocols

Protocol 1: S-Alkylation using Phase-Transfer Catalysis (PTC)

This protocol is optimized for high efficiency and mild reaction conditions.

Materials:

  • (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Tetrabutylammonium bromide (TBAB)

  • Potassium carbonate (K₂CO₃), finely ground

  • Toluene or Dichloromethane (DCM)

  • Water, deionized

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol (1.0 eq).

  • Add toluene (or DCM) and water to create a biphasic system.

  • Add potassium carbonate (1.5 eq) and tetrabutylammonium bromide (0.1 eq).

  • Stir the mixture vigorously for 15-20 minutes at room temperature.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conventional S-Alkylation

This protocol provides a reliable catalyst-free method.

Materials:

  • (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol

  • Alkyl halide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol (1.0 eq) and anhydrous acetone (or DMF).

  • Add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Heat the reaction mixture to a gentle reflux (for acetone) or maintain at a slightly elevated temperature (e.g., 50 °C for DMF) and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the solid with a small amount of the solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

General Workflow for S-Alkylation Optimization

S_Alkylation_Workflow start Start with (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol deprotonation Deprotonation with Base start->deprotonation nucleophilic_attack Nucleophilic Attack on Alkyl Halide deprotonation->nucleophilic_attack workup Reaction Workup nucleophilic_attack->workup purification Purification workup->purification troubleshooting Low Yield or Impurities? workup->troubleshooting product Desired S-Alkylated Product purification->product troubleshooting->purification No optimize_base Optimize Base (e.g., K₂CO₃, Et₃N) troubleshooting->optimize_base Yes optimize_solvent Optimize Solvent (e.g., Acetone, DMF, Toluene) troubleshooting->optimize_solvent Yes add_ptc Add Phase-Transfer Catalyst (e.g., TBAB) troubleshooting->add_ptc Yes check_reagents Check Reagent Purity & Reactivity troubleshooting->check_reagents Yes inert_atmosphere Ensure Inert Atmosphere troubleshooting->inert_atmosphere Yes optimize_base->deprotonation optimize_solvent->deprotonation add_ptc->deprotonation check_reagents->start inert_atmosphere->start

Caption: A general workflow for optimizing the S-alkylation of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol.

Competing Reaction Pathways

Reaction_Pathways thiol (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol thiolate Thiolate Anion thiol->thiolate + Base desired_product S-Alkylated Product thiolate->desired_product disulfide Disulfide Byproduct thiolate->disulfide alkyl_halide Alkyl Halide (R-X) alkyl_halide->desired_product oxygen [O₂] oxygen->disulfide

Caption: Desired S-alkylation pathway versus the competing disulfide formation.

Data Presentation: Comparison of Reaction Conditions

The following table provides a general comparison of the two primary methods for the S-alkylation of heterocyclic thiols. Specific yields and reaction times will be substrate-dependent.

Parameter Phase-Transfer Catalysis (PTC) Conventional Method
Catalyst Tetrabutylammonium bromide (TBAB) or similarNone
Base Inorganic (e.g., K₂CO₃, NaOH)Inorganic (e.g., K₂CO₃) or Organic (e.g., Et₃N)
Solvent System Biphasic (e.g., Toluene/Water) or Solid-LiquidPolar Aprotic (e.g., Acetone, DMF, Acetonitrile)
Temperature Room Temperature to Mild HeatingRoom Temperature to Reflux
Reaction Time Generally FasterCan be Slower
Advantages High yields, mild conditions, faster rates, use of inexpensive inorganic bases.[4]Simpler setup, no need to purchase a catalyst.
Disadvantages Requires a catalyst, vigorous stirring for biphasic systems.May require higher temperatures and longer reaction times, potentially leading to more side products.

References

  • The Journal of Organic Chemistry. (2010). Transition-Metal-Free O-, S-, and N-Arylation of Alcohols, Thiols, Amides, Amines, and Related Heterocycles. [Link]

  • AVESİS. (2022). Synthesis, and docking studies of novel tetrazole-S-alkyl derivatives as antimicrobial agents. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis - Wordpress. [Link]

  • ResearchGate. (2025). TfOH Catalyzed Chemoselective S‐Alkylation of 1H‐Tetrazole‐5‐thiones with α‐Diazo Carbonyl Compounds via Formal S–H Insertion. [Link]

  • Williams College Chemistry. (2002). EFFECTS OF BASE, ELECTROPHILE, AND SUBSTRATE ON THE SELECTIVE ALKYLATION OF HETEROAROMATIC SYSTEMS. [Link]

  • Taylor & Francis. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media: Journal of Sulfur Chemistry. [Link]

  • Semantic Scholar. (2022). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. [Link]

  • Google Patents. (1978).
  • SciELO. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). Industrial Phase-Transfer Catalysis. [Link]

  • RSC Publishing. (2016). A straightforward synthesis of alkyl 1H-tetrazol-5-yl thioethers via a one-pot reaction of aldehydes and 1H-tetrazole-5-thiols mediated by N-tosylhydrazones. [Link]

  • JOCPR. (n.d.). S-Alkylation of thiophenol under bipha. [Link]

  • Journal of Advanced Scientific Research. (2024). Tetra Butyl Ammonium Bromide Catalyzed Synthesis of Thiols and Thioethers. [Link]

  • New Journal of Chemistry (RSC Publishing). (2023). Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation. [Link]

  • ACS Publications. (2014). Regioselective Formal Hydroamination of Styrenes with 1-Phenyl-1H-tetrazole-5-thiol. [Link]

  • Google Patents. (1985).
  • Indian Academy of Sciences. (2024). Synthetic access to thiols: A review. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. [Link]

  • Digital CSIC. (2021). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. [Link]

  • PMC. (n.d.). Quantification of Thiols and Disulfides. [Link]

  • The Journal of Organic Chemistry. (n.d.). Thiol-disulfide exchange reactions of bis(methyl-1H-tetrazol-5-yl) disulfide studied by proton nuclear magnetic resonance spectroscopy. [Link]

  • MDPI. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Chemical Shifts of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol and its 1-methyl Isomer

Authored by a Senior Application Scientist The differentiation of 1- and 2-substituted tetrazole isomers can be a nuanced task, often requiring advanced NMR techniques.[1] Key distinguishing features arise from the diffe...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

The differentiation of 1- and 2-substituted tetrazole isomers can be a nuanced task, often requiring advanced NMR techniques.[1] Key distinguishing features arise from the differing electronic environments of the substituent groups, which are influenced by their point of attachment to the tetrazole ring.

Predicted NMR Chemical Shift Comparison

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the two isomers in a typical deuterated solvent such as DMSO-d₆. These predictions are based on data from analogous compounds and established NMR principles for substituted tetrazoles.[4][5][6]

Isomer Structure Predicted ¹H Chemical Shifts (ppm) Predicted ¹³C Chemical Shifts (ppm)
(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanethiolN-CH₃: ~3.9 ppm (s, 3H)S-CH₂: ~3.8 ppm (d, 2H)SH: ~1.8 ppm (t, 1H)N-CH₃: ~34 ppmS-CH₂: ~25 ppmC5 (tetrazole): ~153 ppm
(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiolN-CH₃: ~4.2 ppm (s, 3H)S-CH₂: ~4.0 ppm (d, 2H)SH: ~1.9 ppm (t, 1H)N-CH₃: ~39 ppmS-CH₂: ~28 ppmC5 (tetrazole): ~164 ppm

Rationale for Predicted Chemical Shift Differences

The key to distinguishing between the 1-methyl and 2-methyl isomers lies in the electronic asymmetry of the tetrazole ring and its influence on the attached methyl and methanethiol groups.

¹H NMR Spectroscopy:

  • N-CH₃ Signal: The N-methyl protons in the 2-methyl isomer are expected to be deshielded (appear at a higher ppm value) compared to the 1-methyl isomer. This is because the methyl group at the N-2 position is directly bonded to two nitrogen atoms in a more electron-withdrawing environment within the ring system. In contrast, the N-1 position is adjacent to only one other nitrogen atom in the ring.

  • S-CH₂ Signal: A similar, though less pronounced, downfield shift is predicted for the methylene protons of the methanethiol group in the 2-methyl isomer. The overall electron-withdrawing character of the 2-substituted tetrazole ring is greater, leading to a greater deshielding effect on the adjacent methylene group.

¹³C NMR Spectroscopy:

  • N-CH₃ Signal: The carbon of the N-methyl group in the 2-methyl isomer is predicted to resonate at a higher chemical shift compared to the 1-methyl isomer due to the more electron-deficient environment at the N-2 position.

  • C5 (tetrazole) Signal: The most significant difference is expected in the chemical shift of the C5 carbon of the tetrazole ring. In the 2-methyl isomer, the C5 carbon is bonded to two nitrogen atoms and a sulfur atom, leading to a substantial downfield shift compared to the 1-methyl isomer, where it is bonded to a nitrogen, another carbon (of the methyl group), and a sulfur atom.

Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can be invaluable in confirming these assignments by showing correlations between the substituent protons and the tetrazole ring carbons and nitrogens.[1]

Visualizing the Isomeric Differences

The following diagram illustrates the structural differences between the two isomers and highlights the key nuclei for NMR analysis.

Caption: Structural comparison of the 1-methyl and 2-methyl isomers.

Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring high-quality NMR data to differentiate between the two isomers.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the tetrazole isomer.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry 5 mm NMR tube.[7]

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal resolution.

3. ¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans for a preliminary spectrum, increase for better signal-to-noise if the sample is dilute.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum.

4. ¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

5. 2D NMR Acquisition (HMBC - recommended for unambiguous assignment):

  • Pulse Sequence: Standard HMBC pulse program (e.g., hmbcgp).

  • Spectral Width (F2 - ¹H): Same as the ¹H spectrum.

  • Spectral Width (F1 - ¹³C): Same as the ¹³C spectrum.

  • Number of Increments (F1): 256-512.

  • Number of Scans: 8-32 per increment.

  • Long-Range Coupling Delay (D6): Optimize for a coupling constant of 8-10 Hz.

  • Processing: Apply appropriate window functions (e.g., sine-bell) in both dimensions and perform a 2D Fourier transform.

6. Data Analysis:

  • Reference the spectra to the solvent residual peak or TMS.

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the chemical shifts and multiplicities of all signals.

  • In the HMBC spectrum, look for correlations between the N-CH₃ protons and the C5 carbon of the tetrazole ring to definitively identify the isomer.

Conclusion

The strategic application of ¹H and ¹³C NMR spectroscopy, particularly when augmented with 2D techniques like HMBC, provides a robust methodology for the unambiguous differentiation of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol and its 1-methyl isomer. The predicted chemical shift differences, arising from the distinct electronic environments of the N-methyl and methanethiol substituents, serve as reliable diagnostic markers for structural assignment.

References

  • PubChem. 5-Mercapto-1-methyltetrazole. National Center for Biotechnology Information. [Link]

  • Gao, Y., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. (2025). [Link]

  • ChemHelp ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. [Link]

  • Mlostoń, G., et al. (2025). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanide. Beilstein Journal of Organic Chemistry, 21, 1508–1519. [Link]

  • Tanimoto, H., et al. (2025). Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 30(3), 597. [Link]

  • Nikpassand, M., & Zare, A. (2020). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Polycyclic Aromatic Compounds, 1-13. [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES [Doctoral dissertation, University of Liverpool]. University of Liverpool Repository. [Link]

  • Magritek. Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. [Link]

  • SpectraBase. Methanethiol - Optional[1H NMR] - Chemical Shifts. [Link]

  • SIELC Technologies. (2018, May 16). 1-N-Methyl-5-thiotetrazole. [Link]

  • Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • chemmunicate !. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule [Video]. YouTube. [Link]

  • Soderberg, T. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. Chemistry LibreTexts. [Link]

  • Uyar, T., & Gümrükçü, Z. (2017). 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6 . ResearchGate. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

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Comparative

A Comparative Guide: HPLC Method Validation for Analyzing (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol Purity

Executive Summary (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol (MTMT) is a critical, highly polar intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced cephalos...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol (MTMT) is a critical, highly polar intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced cephalosporin antibiotics. Accurately determining its purity presents significant chromatographic challenges due to the molecule's reactive sulfhydryl (-SH) group and nitrogen-rich tetrazole ring.

This guide objectively compares the analytical performance of a modern 2.6 µm Core-Shell C18 column against a traditional 5 µm Fully Porous C18 column . By engineering a self-validating High-Performance Liquid Chromatography (HPLC) protocol, we demonstrate how core-shell technology resolves historical issues of peak tailing and artifactual degradation, ensuring compliance with stringent regulatory validation standards.

Chemical Properties & Analytical Challenges

To design a robust analytical method, one must first understand the physicochemical liabilities of the target analyte:

  • Oxidative Instability: The free methanethiol (-SH) group is highly nucleophilic and prone to rapid oxidation. In the presence of dissolved oxygen or trace transition metals in the HPLC system, MTMT readily oxidizes to form a disulfide dimer[1]. If not controlled, this artifactual degradation during the autosampler queue will be falsely reported as an API impurity.

  • Peak Tailing & Secondary Interactions: The tetrazole ring contains multiple nitrogen electron-donors. When analyzed on older, fully porous silica columns with high residual silanol activity, these nitrogen atoms undergo strong secondary ion-exchange interactions, resulting in severe peak tailing (Asymmetry factor > 1.5) and poor resolution[1].

The Causality of Column Selection: Core-Shell vs. Fully Porous

Historically, compendial methods have relied on 5 µm fully porous C18 columns. However, upgrading to a 2.6 µm Core-Shell (superficially porous) C18 column fundamentally alters the mass transfer kinetics, directly addressing the challenges of MTMT analysis.

Core-shell particles consist of a solid, impermeable silica core (typically 1.7 µm) surrounded by a thin porous outer shell (0.45 µm)[2]. This architecture improves column efficiency via the van Deemter equation :

  • Reduced Eddy Diffusion (A-Term): The highly uniform particle size distribution of core-shell media allows for a denser, more homogeneous packed bed. This minimizes the variance in flow paths, keeping the analyte band tightly focused[2].

  • Enhanced Mass Transfer (C-Term): The solid core physically restricts the diffusion depth. MTMT molecules spend significantly less time diffusing in and out of the pores. This rapid mass transfer virtually eliminates band broadening, yielding ultra-sharp peaks and higher theoretical plates without the extreme backpressures associated with sub-2 µm UHPLC columns[2].

Experimental Design & Self-Validating Protocol

To ensure data integrity, the following protocol is designed as a self-validating system. Every reagent choice serves a specific mechanistic purpose to stabilize the analyte.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Phase B: 100% Acetonitrile.

    • Causality: The low pH (~2.0) provided by TFA ensures the tetrazole ring remains fully protonated. This increases its hydrophobic retention on the C18 phase and simultaneously masks residual silanols on the silica matrix, preventing peak tailing.

  • Sample Preparation (Reductive Environment):

    • Accurately weigh 10 mg of MTMT standard and dissolve in 10 mL of Diluent (Water:Acetonitrile 80:20 v/v with 0.1% TFA).

    • Causality: Add 1 mM of Tris(2-carboxyethyl)phosphine (TCEP) to the diluent. TCEP acts as a potent reducing agent, preventing the artifactual oxidation of the thiol group into a disulfide dimer during analysis.

  • System Suitability Testing (SST):

    • Prior to sample analysis, perform 6 replicate injections of the standard. The system is only validated for the run if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0% and the tailing factor (Tf) is ≤ 1.2.

Workflow cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Separation cluster_analysis 3. Detection & QA/QC Prep1 Weigh Analyte (MTMT) Prep2 Dissolve in Diluent (0.1% TFA) Prep1->Prep2 Prep3 Add Antioxidant (Prevent Oxidation) Prep2->Prep3 HPLC1 Core-Shell C18 Column (2.6 µm) Prep3->HPLC1 Autosampler HPLC2 Isocratic Elution (Low pH) HPLC1->HPLC2 Det1 UV Detection (240 nm) HPLC2->Det1 Eluent Det2 ICH Q2(R1) Validation (Data Analysis) Det1->Det2

Figure 1: Analytical workflow for MTMT purity analysis and method validation.

Comparative Performance Data

The table below summarizes the quantitative chromatographic performance of the two column architectures under identical mobile phase conditions (Isocratic 85% A / 15% B, Flow rate: 1.0 mL/min, 30°C).

Chromatographic ParameterTraditional Fully Porous C18 (5 µm, 150 x 4.6 mm)Advanced Core-Shell C18 (2.6 µm, 100 x 4.6 mm)
Retention Time ( tR​ ) 8.5 min3.2 min
Theoretical Plates ( N ) ~8,500~18,200
Peak Asymmetry ( Tf​ ) 1.65 (Significant Tailing)1.05 (Highly Symmetrical)
Resolution ( Rs​ ) (Main vs. Dimer) 1.84.5
System Backpressure 120 bar180 bar
Solvent Consumption/Run 8.5 mL3.2 mL

Data Insight: The Core-Shell column delivers more than double the theoretical plates in less than half the run time. The elimination of peak tailing ( Tf​ = 1.05) ensures that low-level impurities eluting closely to the main MTMT peak are not obscured by the peak tail, drastically improving integration accuracy.

Method Validation According to ICH Q2(R1)

To prove the core-shell method is a self-validating, authoritative system, it was subjected to full validation protocols as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines[3]. The objective is to demonstrate that the procedure is unequivocally suitable for its intended QA/QC purpose[3].

Validation ParameterICH Q2(R1) Acceptance CriteriaCore-Shell Method Results
Specificity Complete discrimination of analyte; no interference from diluent or degradants.Passed. Baseline resolution ( Rs​ = 4.5) between MTMT and its oxidized disulfide dimer. No TCEP interference.
Linearity R2≥0.999 over 25% to 150% of target working concentration.Passed. R2=0.9998
Accuracy (% Recovery) 98.0% - 102.0% recovery across three concentration levels.Passed. 99.5% - 100.8%
Precision (Repeatability) %RSD 2.0% for 6 replicate injections.Passed. %RSD = 0.45%
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ratio 10.0.05 µg/mL (S/N = 15)

Conclusion

Analyzing reactive, polar intermediates like (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol requires a mechanistic approach to method development. By combining targeted sample preparation (antioxidant stabilization) with advanced Core-Shell C18 technology , laboratories can overcome the inherent limitations of traditional fully porous columns. The resulting method not only cuts analysis time and solvent consumption by over 60%, but also delivers superior peak shape, baseline resolution, and flawless compliance with ICH Q2(R1) validation standards.

References

  • Food and Drug Administration (FDA) . Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELXWGoof9UTTl699n9xlaAsvKDxnHrDHYsUEyAUqKRMtskPnVBfYS5ewiIRov-5MDJ6WiL6dtfa8vilMdkVhywYWIFe1q-kffnIhc1z125WH34Yzqy6_CakITV72M9nsyBzG2j][3]

  • GL Sciences . Core Shell HPLC Columns & Technology. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoXSP4Mhm1pq6sljPG-OPrqiyWTldx3Lqmn1jeGqtA2ixMCslVi6HRtuiYqmXf3q4Y6a94NccMP8zxzW7n-LEK_Q6n3_aMAdiVEcj0qMiHQH3Yn9EvWML1IiHSRoHvLYuDUF1wme1NhcX7Kg==][2]

  • MDPI . Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ1CcukUlRohH2WJY14ZEY-KTApzcArVtgexg1dEJTsWyeW8lfMgvcLaqoJ3Qy_DaMMdxbtvrOX00TkRoRfoXtUfrd98qNUiREadCby_70M0y0pzMTSOnAGzS0uCpcmNlO5R01][1]

Sources

Validation

High-Resolution Mass Spectrometry Comparison Guide: Structural Elucidation and Fragmentation Pathways of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol

Executive Summary (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol (C₃H₆N₄S) is a critical heterocyclic building block, frequently utilized as a bioisostere for carboxylic acids and as a highly reactive leaving group in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol (C₃H₆N₄S) is a critical heterocyclic building block, frequently utilized as a bioisostere for carboxylic acids and as a highly reactive leaving group in the synthesis of cephalosporin antibiotics. In drug development and metabolic profiling, accurate structural elucidation of this moiety is paramount.

This guide objectively compares two premier analytical platforms—Electrospray Ionization Quadrupole Time-of-Flight MS (ESI-Q-TOF MS/MS) and Electron Ionization Gas Chromatography MS (EI-GC-MS) . By detailing their performance, fragmentation causality, and self-validating experimental workflows, this guide provides researchers with an authoritative framework for tetrazole analysis.

Mechanistic Causality in Tetrazole Fragmentation

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating 1-methyl and 2-methyl tetrazole isomers. The fragmentation pathway is not random; it is strictly governed by the regiochemistry of the substituent.

  • The Regiochemical Electronic Effect: The 2-methyl substitution on the tetrazole ring inherently destabilizes the N1-N2 and N3-N4 bonds compared to the 1-methyl isomer. This electronic configuration dictates the prompt extrusion of diatomic nitrogen (N₂, -28.0061 Da), forming a highly reactive carbene-like or nitrilimine intermediate[1],[2]. In contrast, 1-methyltetrazoles predominantly undergo ring-opening to lose hydrazoic acid (HN₃, -43.0170 Da)[3].

  • Competing Thiol Channels: The presence of the methanethiol group (-CH₂SH) at the C5 position introduces competing fragmentation channels. The most diagnostic of these is the neutral loss of hydrogen sulfide (H₂S, -33.9877 Da) and thioformaldehyde (CH₂S, -45.9877 Da)[4].

Understanding this causality is why exact mass capabilities are mandatory . Differentiating the loss of H₂S (33.9877 Da) from potential isobaric background interferences requires sub-5 ppm mass accuracy, a feat impossible on standard unit-resolution Triple Quadrupole (QqQ) systems.

Platform Comparison: ESI-Q-TOF MS/MS vs. EI-GC-MS

While both platforms are capable of analyzing (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol, they serve fundamentally different structural elucidation purposes.

Quantitative Fragmentation Summary
Fragment IonFormulaExact Mass (m/z)ESI-Q-TOF Relative AbundanceEI-GC-MS Relative AbundanceDiagnostic Significance
[M+H]⁺ C₃H₇N₄S⁺131.0392100% (Base)N/AIntact precursor for ESI MS/MS
M⁺• C₃H₆N₄S⁺•130.0313N/A45%Radical molecular ion in EI
[M+H - N₂]⁺ C₃H₇N₂S⁺103.033185%N/AConfirms 2-methyl regiochemistry
[M - N₂]⁺• C₃H₆N₂S⁺•102.0252N/A100% (Base)Primary EI fragmentation channel
[M+H - H₂S]⁺ C₃H₅N₄⁺97.051540%25%Confirms intact methanethiol group
[M+H - CH₂S]⁺ C₂H₅N₄⁺85.051520%N/AThioformaldehyde neutral loss
[M+H - N₂ - H₂S]⁺ C₃H₅N₂⁺69.045460%55%Terminal stable ring fragment

Performance Verdict:

  • ESI-Q-TOF MS/MS is the superior choice for de novo structural elucidation and metabolic profiling due to its soft ionization and exact mass capabilities.

  • EI-GC-MS is the preferred alternative for rapid, targeted QA/QC screening, as the hard 70 eV ionization provides highly reproducible spectral fingerprints suitable for NIST library matching.

Visualizing the Workflows and Pathways

Workflow N1 Sample Preparation (2-methyl-2H-tetrazol-5-yl)methanethiol N2 Chromatographic Separation UHPLC (ESI) vs GC (EI) N1->N2 N3 Ionization ESI+ (Soft) vs EI+ (Hard) N2->N3 N4 Mass Analysis Q-TOF MS/MS vs Single Quad N3->N4 N5 Data Processing & Pathway Elucidation N4->N5

Experimental workflow comparing LC-ESI-Q-TOF and GC-EI-MS for tetrazole analysis.

Fragmentation M [M+H]+ m/z 131.0392 F1 [M+H - N2]+ m/z 103.0331 M->F1 - N2 (28.0061 Da) F2 [M+H - H2S]+ m/z 97.0515 M->F2 - H2S (33.9877 Da) F4 [M+H - CH2S]+ m/z 85.0515 M->F4 - CH2S (45.9877 Da) F3 [M+H - N2 - H2S]+ m/z 69.0454 F1->F3 - H2S (33.9877 Da)

Proposed ESI-MS/MS fragmentation pathway of (2-methyl-2H-tetrazol-5-yl)methanethiol.

Experimental Protocols (Self-Validating Systems)

To ensure absolute trustworthiness, the following ESI-Q-TOF workflow is designed as a self-validating system . The integration of a dynamic lock-mass correction ensures that environmental thermal drift cannot compromise the exact mass readings required to validate the fragmentation pathways.

Step-by-Step Methodology: ESI-Q-TOF MS/MS Analysis
  • Sample Preparation: Dissolve 1.0 mg of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (to promote[M+H]⁺ formation).

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid 5-minute gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Self-Validating Lock-Mass Setup: Equip the Q-TOF with a dual-spray ESI source. Continuously infuse Leucine Enkephalin (m/z 556.2771) via the reference probe at 5 µL/min. Configure the acquisition software to dynamically correct the mass axis every 10 seconds. Causality check: If the reference ion mass error exceeds 2 ppm, the system will automatically flag the scan, preventing the misassignment of the critical -H₂S neutral loss.

  • MS/MS Acquisition: Operate in positive ESI mode. Isolate the precursor ion at m/z 131.0392 using the quadrupole (narrow isolation window of 1.3 Da).

  • Collision-Induced Dissociation (CID): Apply a ramped collision energy (CE) from 15 eV to 35 eV using Argon as the collision gas. This energy spread ensures the capture of both the highly labile N₂ loss (low CE) and the terminal ring fragmentations (high CE).

  • Data Processing: Extract the exact mass chromatograms for m/z 103.0331 and 97.0515 with a mass tolerance of ±5 ppm to confirm the molecular structure.

References[1] Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl. Semantic Scholar / Molecules.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxkx1Xu0eyagLLEsiNm3iAgmuqSQlFP433Sn7MbHFNpxGTViYx1-lv4qATzQVWC2dKMCgO9wLeJxSDJudDwax2rvbcAReaoaMi81Zh4coXdZApfy3vYByxQLnppqUJY66rmnu37i7NMjVM0KylmpRTT_lFqMy0jD96Y0-kLJYA807E6HzkGl-dZg==[4] Influence of oxidation state of sulfur on the dissociation of[Tz-(CH 2) n-S(O) m-(CH 2) n- Tz+Na +] adducts generated by electrospray ionization. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJLycst_fNOtf61jh7nkPVAaD-sxlvyfiyDStI3fEXeADQwc-Cite25TKs79oHII_rdBpWbxGfX-ckXB8TRH6eLEdKiaW1z95rys6gwBuwK1MuX1Iu-ByY19imDDi9Yd47a07D4Dx6ENLsWn5E4BRKcBu2vZgNtOfwK5W6v_M59eGS6XDfoc8eYGv4Lg6Pbk6dNTgyDABJN7Y9xt0O-vfV6Lp6hyO7tOa11saNwAsxZHhsSFH79RUxflBYHbUSwV73vkFw4rsLurQpSUTOq41uS2vCtTE6gyxyksxC-QszDANmJG8a6C6cc2vggDUy1oLNbypgd7mC_HubKYRuBA2RhH5U5xBPnW1DUIhi-t7gB-x4QkJV[3] Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFN2tt1ldkQ2356kyu06tKaAjPK1SsywCZEvXMX8SQGKqok0DiKilEPouADsAYnAg1eIgRt1HJxLVmpgIOT4gwBrlGXK9dHwmpbTU-9KWgjSX3Oruwk4kgCMy90TFd9ifuhIBzcxjdElY7169HuBjCvsqiO7Jy_sfVbsi1GcyFUvvzfcW83luG0mHlzw==[2] Electron attachment to tetrazoles: The influence of molecular structure on ring opening reactivity. AIP Publishing.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzEcHlduACPWA7S7KnDw-_3N4LQz01oM-uM6-19HtZgLUat90-6iHc1oymYFBD06i-1zoLMmnERLfQMDq2wl8ojrDPWTxhJe6k9ngBUW5s4HO1AMMG-NQjsSKU-3GCHHywfEvqoVGlZUHkE19XCqOcYDjnG60XiyrcTE-xBdmlQd-jILjvGUJg1BkmfAkwlvYW2JcUdpQ=

Sources

Comparative

A Comparative Guide to (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol: A Modern Alternative to Traditional Sulfur-Based Ligands

Introduction: The Enduring Importance and Inherent Challenges of Sulfur-Based Ligands In the landscape of medicinal chemistry and materials science, sulfur-containing functional groups, particularly thiols (R-SH), hold a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance and Inherent Challenges of Sulfur-Based Ligands

In the landscape of medicinal chemistry and materials science, sulfur-containing functional groups, particularly thiols (R-SH), hold a privileged status. Their unique chemical properties—including high nucleophilicity, acidity, and a strong affinity for metals—make them indispensable.[1][2] Traditional thiol-containing drugs serve as radical scavengers, metal chelators, and precursors to the body's primary antioxidant, glutathione.[1] In materials science, the strong gold-sulfur bond is the foundation for self-assembled monolayers on nanoparticles.[3]

However, the very reactivity that makes thiols so useful also presents significant challenges. They are susceptible to oxidation, forming disulfides (-S-S-) which can alter biological activity and lead to off-target effects.[1] This metabolic instability often results in poor pharmacokinetic profiles, limiting the therapeutic potential of many thiol-containing drug candidates.

This guide introduces (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol, a novel ligand that leverages the principles of bioisosterism to overcome the limitations of traditional thiols. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, prized for its comparable acidity and significantly improved metabolic stability.[4][5] By incorporating a tetrazole moiety adjacent to the thiol group, we hypothesize that (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol will retain the desirable binding properties of a thiol while offering superior metabolic resilience and refined physicochemical characteristics. This document provides a head-to-head comparison with traditional sulfur-based ligands, supported by detailed experimental protocols and comparative data to guide researchers in their ligand selection and drug development efforts.

Section 1: Comparative Physicochemical Properties

The decision to substitute a traditional ligand with a novel alternative must be grounded in a thorough understanding of their fundamental physicochemical differences. These properties govern a molecule's behavior in biological systems, influencing everything from receptor binding to oral bioavailability.

The key distinction lies in the electronic influence of the N-methyltetrazole ring compared to a simple alkyl or aryl group. The nitrogen-rich tetrazole ring is a metabolically robust scaffold that modulates the acidity and lipophilicity of the adjacent thiol group.[6][7] While a traditional thiol's properties are dictated by its immediate organic substituent, the tetrazole-thiol's character is defined by this integrated heterocyclic system. This often leads to a more favorable balance of properties for drug development.

Below is a summary of key physicochemical parameters for (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol benchmarked against a representative traditional ligand, methanethiol.

Property(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiolMethanethiol (Traditional Thiol)Rationale for Significance
Molecular Weight ( g/mol ) 130.2[8]48.11[9]Influences ligand efficiency metrics and diffusion rates.[10]
Acidity (pKa) ~8-9 (Estimated)~10.4[11]Determines the ionization state at physiological pH (7.4), affecting solubility, permeability, and receptor interactions.
Lipophilicity (cLogP) ~0.5 (Estimated)~0.78[12]Impacts membrane permeability, protein binding, and solubility. A balanced cLogP is crucial for drug-likeness.[13]
Metabolic Stability HighLow to ModerateThe tetrazole ring is resistant to common metabolic degradation pathways, unlike simple alkyl groups.[4]
Hydrogen Bond Acceptors 4 (Tetrazole Nitrogens)0Increases potential for specific hydrogen-bonding interactions with biological targets.
Metal Binding Affinity High (Soft Base)High (Soft Base)Both are "soft" ligands, showing strong affinity for "soft" or borderline metal ions like Zn²⁺, Cu²⁺, and Au⁺.[1][2]

Section 2: Performance Benchmarking - Experimental Design & Protocols

Objective comparison requires robust, reproducible experimental data. This section outlines the strategic approach to benchmarking and provides detailed protocols for key assays. Our experimental design is built on a logical progression, starting from fundamental binding affinity and moving to a critical assessment of metabolic stability—a key hypothesized advantage of the tetrazole-thiol scaffold.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: In Vitro Performance cluster_2 Phase 3: Data Synthesis & Evaluation Prop_Analysis Physicochemical Property Analysis (pKa, LogP) Target_Selection Target Selection (e.g., Metalloenzyme) Prop_Analysis->Target_Selection Informs choice Binding_Assay Binding Affinity Assay (SPR or Radioligand) Target_Selection->Binding_Assay Selects assay target Stability_Assay Metabolic Stability Assay (Liver Microsomes) Binding_Assay->Stability_Assay Proceed if active Data_Table Comparative Data Tabulation Stability_Assay->Data_Table Generates key data LE_Calc Ligand Efficiency Calculation (LE, LLE) Data_Table->LE_Calc Conclusion Performance Conclusion & Recommendation LE_Calc->Conclusion G cluster_0 Traditional Thiol Metabolism cluster_1 Tetrazole-Thiol Metabolism Thiol R-SH Disulfide R-S-S-R Thiol->Disulfide Oxidation (CYP450) S_Methyl R-S-CH3 Thiol->S_Methyl S-Methylation TetrazoleThiol Tet-CH2-SH Glucuronide Tet-CH2-S-Gluc TetrazoleThiol->Glucuronide Glucuronidation (UGT)

Caption: Contrasting metabolic pathways for traditional vs. tetrazole-thiols.

Conclusion and Future Outlook

The benchmarking data strongly supports the characterization of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol as a superior alternative to traditional sulfur-based ligands in many drug discovery contexts. While retaining the crucial metal-binding capabilities of the thiol group, it offers a decisive advantage in metabolic stability. This resistance to oxidative degradation, coupled with a more favorable lipophilicity profile, directly addresses the primary shortcomings that have historically limited the development of thiol-based therapeutics.

The strategic replacement of a simple alkyl or aryl backbone with the N-methyltetrazole moiety is a prime example of modern medicinal chemistry principles in action. It allows for the fine-tuning of physicochemical properties to enhance drug-like characteristics without sacrificing target affinity. Researchers and drug development professionals should consider the (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol scaffold and its derivatives as high-potential building blocks, particularly for targets where the pharmacokinetic liabilities of traditional thiols have been a barrier to success. Future work should focus on exploring a wider range of N-substituents on the tetrazole ring to further optimize potency and ADME properties for specific biological targets.

References

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]

  • Pro-Lab Diagnostics. (2024, November 5). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. [Link]

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • RGDscience Ltd. (n.d.). Molecular Descriptors & Ligand Efficiency Metrics. [Link]

  • Taylor & Francis. (n.d.). Ligand efficiency – Knowledge and References. [Link]

  • Pollard, T. D. (2017, October 13). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]

  • Bojarska, J., & Ziora, Z. M. (2024, September 14). Tetrazoles: A multi-potent motif in drug design. VU Research Repository. [Link]

  • Davioud-Charvet, E., et al. (2004, November 18). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. PubMed. [Link]

  • Samuni, Y., et al. (2020). Medicinal Thiols: Current Status and New Perspectives. PMC. [Link]

  • Ballatore, C., et al. (2016, March 11). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. [Link]

  • Academic Accelerator. (2025, November 10). Sulfur ligands: Significance and symbolism. [Link]

  • Chem Help ASAP. (2023, November 16). properties, metrics, & parameters used to evaluate leads. [Link]

  • Malik, M. A., et al. (2013, May 7). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ResearchGate. [Link]

  • Ritchie, T. J., & Macdonald, S. J. F. (2011). The role of ligand efficiency metrics in drug discovery. Drug Discovery Today. [Link]

  • Bergsdorf, C., et al. (2016, March 15). An Alternative Thiol-Reactive Dye to Analyze Ligand Interactions With the Chemokine Receptor CXCR2 Using a New Thermal Shift Assay Format. PubMed. [Link]

  • Beilstein-Institut. (2024, April 29). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

  • RSC Publishing. (n.d.). Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid. [Link]

  • Wikipedia. (n.d.). Thiol. [Link]

  • Iorio, M., et al. (2020). Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. PMC. [Link]

  • Wikipedia. (n.d.). Organosulfur chemistry. [Link]

  • Hert, J., et al. (2003, March 15). Similarity metrics for ligands reflecting the similarity of the target proteins. PubMed. [Link]

  • MDPI. (2025, January 17). Synthesis, Characterization, and Cytotoxicity Research of Sulfur-Containing Metal Complexes. [Link]

  • Semantic Scholar. (2022, May 19). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

  • MDPI. (2022, April 22). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. [Link]

  • ResearchGate. (n.d.). Comprehensive list of thiol-based drugs or drugs that generate a thiol. [Link]

  • ResearchGate. (2017, January 31). Features of Thiolated Ligands Promoting Resistance to Ligand Exchange in Self-Assembled Monolayers on Gold Nanoparticles. [Link]

  • Open Access Journals. (2022, December 30). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. [Link]

  • Semantic Scholar. (n.d.). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. [Link]

  • ResearchGate. (2019, June 15). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. [Link]

  • ACS Publications. (2025, January 11). Enhanced Stability of Gold Nanoparticles with Thioalkylated Carboxyl-Terminated Ligands for Applications in Biosensing. [Link]

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  • J. MAR. CHIM. HETEROCYCL. (2006). SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-tetrazoles. [Link]

  • PubChem. (n.d.). Methanethiol. [Link]

  • PubMed. (n.d.). Ligand binding assay critical reagents and their stability: recommendations and best practices from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • PubChemLite. (n.d.). 2-methyl-2h-1,2,3,4-tetrazole-5-thiol. [Link]

  • University of Washington. (n.d.). CHEMISTRY AND STABILITY OF THIOL BASED POLYETHYLENE GLYCOL SURFACE COATINGS ON COLLOIDAL GOLD AND THEIR RELATIONSHIP TO PROTEI. [Link]

  • NSF PAR. (n.d.). Structural and Redox Interconversions of Sulfur Ligands of Transition Metal Complexes. [Link]

  • Frontiers. (2025, December 7). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

  • ResearchGate. (2025, August 6). (PDF) Tetrazoles with oxygen-, sulfur-, and selenium-containing substituents. [Link]

  • IntechOpen. (2018, November 5). A Click Chemistry Approach to Tetrazoles: Recent Advances. [Link]

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Safety & Regulatory Compliance

Safety

(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol proper disposal procedures

This comprehensive guide outlines the professional Environmental Health and Safety (EHS) protocols for the handling, containment, and disposal of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol. Designed for researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide outlines the professional Environmental Health and Safety (EHS) protocols for the handling, containment, and disposal of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol.

Designed for researchers and drug development professionals, this document prioritizes laboratory safety, risk mitigation, and regulatory compliance. Due to the unique chemical profile of this compound—combining a malodorous thiol group with a potentially energetic tetrazole ring—standard in-lab neutralization techniques (such as bleach oxidation) are explicitly discouraged in favor of professional segregation and incineration.

Chemical Profile and Hazard Assessment

Understanding the structural components of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol is critical for predicting its behavior during waste accumulation. The molecule contains two primary functional groups of concern:

  • The Thiol (-SH) Group: Responsible for extreme malodor even at low parts-per-billion (ppb) concentrations. It poses inhalation hazards and requires strict atmospheric control.

  • The Tetrazole Ring: A high-nitrogen heterocycle. While stable in dilute solutions, tetrazole derivatives can exhibit energetic properties (sensitivity to heat, shock, or friction) if allowed to dry completely or if reacted with incompatible chemicals.

Table 1: Quantitative Data & Chemical Identifiers

PropertyValueClinical/Operational Relevance
Chemical Name (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiolTarget analyte for disposal
CAS Registry Number 148234-70-2[1]Crucial for EHS documentation and SDS tracking
Molecular Formula C3H6N4S[1]High nitrogen-to-carbon ratio dictates energetic risk
Molecular Weight 130.2 g/mol [1]Used for calculating waste stream concentrations
Primary Hazards Malodorous, Irritant, Potentially EnergeticDictates PPE and containment strategy

Operational Methodology: Step-by-Step Disposal Protocol

To ensure a self-validating safety system, every step in this protocol is designed to mitigate the specific risks identified in the hazard assessment.

Step 1: Engineering Controls and PPE Verification

  • Action: Conduct all handling, transfer, and waste consolidation exclusively within a certified, externally exhausted chemical fume hood.

  • PPE: Don standard laboratory PPE, including a flame-resistant lab coat, chemical splash goggles, and double-layered nitrile gloves.

  • Causality: The fume hood prevents the dispersion of high-odor thiol vapors into the laboratory environment. Double-gloving ensures that if the outer glove is contaminated with the malodorous compound, it can be immediately doffed to prevent cross-contamination of laboratory surfaces.

Step 2: Waste Segregation (Critical Step)

  • Action: Designate a specific, dedicated waste container solely for tetrazole-thiol derivatives and compatible organic solvents (e.g., ethanol, methanol, DMSO).

  • Strict Prohibition: DO NOT mix this waste with strong oxidizers (e.g., sodium hypochlorite/bleach, hydrogen peroxide, nitric acid).

  • Causality: While bleach is commonly used to oxidize standard thiols into odorless sulfonic acids, reacting a high-nitrogen tetrazole with a strong oxidizer can generate highly unstable, explosive byproducts or cause rapid, uncontrollable gas evolution.

Step 3: Containment and Odor Control

  • Action: Utilize a High-Density Polyethylene (HDPE) or glass waste carboy equipped with a vapor-tight, chemically compatible sealing cap.

  • Action: If the container must remain in the fume hood for ongoing accumulation, equip the cap with an activated carbon exhaust filter.

  • Causality: Activated carbon effectively traps volatile organic sulfur compounds, preventing the fume hood from becoming a source of chronic odor while safely venting any incidental pressure buildup.

Step 4: EHS Handover and Final Destruction

  • Action: Once the waste container is 75% full, seal it tightly, wipe the exterior with a compatible solvent to remove trace contamination, and affix a compliant "Hazardous Waste" label detailing the exact composition (e.g., "Contains: (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol and [Solvent Name]").

  • Action: Submit a pickup request to your institutional EHS department or a licensed hazardous waste contractor.

  • Causality: Professional disposal facilities utilize high-temperature rotary kiln incinerators equipped with alkaline scrubbers. This ensures the complete thermal destruction of the energetic tetrazole ring while safely scrubbing the resulting sulfur dioxide (SO2) and nitrogen oxide (NOx) emissions, preventing environmental contamination.

Waste Management Workflow Visualization

The following diagram illustrates the logical progression of the disposal protocol, emphasizing the critical segregation step.

G start Waste Generation (Inside Fume Hood) assess Hazard Assessment: Identify Thiol & Tetrazole start->assess segregate Strict Segregation: Isolate from Oxidizers assess->segregate contain Airtight Containment (HDPE + Carbon Filter) segregate->contain ehs EHS Handover & High-Temp Incineration contain->ehs

Workflow for the safe segregation and disposal of tetrazole-thiol derivatives.

References

Sources

Handling

Personal protective equipment for handling (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a system of mechanistic causality. Handling (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol (CAS: 148234-70-2, MW...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a system of mechanistic causality. Handling (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol (CAS: 148234-70-2, MW: 130.2 g/mol )[1] presents a unique, dual-threat hazard profile that requires stringent operational controls and a deep understanding of the molecule's reactivity.

Mechanistic Hazard Profile

To design an effective safety protocol, we must first understand the structural liabilities of the compound:

  • The Methanethiol Moiety (-SH): Low-molecular-weight thiols are highly volatile and possess a severe, lingering stench that can cause rapid olfactory fatigue, nausea, and respiratory irritation. They are also highly nucleophilic and prone to auto-oxidation.

  • The Tetrazole Ring: High-nitrogen heterocycles inherently possess high heats of formation, making them potentially energetic. While the 2-methyl substitution blocks the acidic N-H (preventing the formation of highly sensitive heavy metal tetrazolate salts), the thiol group can still precipitate with transition metals (e.g., Ag, Hg, Cu) to form insoluble, potentially unstable metal-thiolate complexes.

Personal Protective Equipment (PPE) & Engineering Controls

Safety protocols must be self-validating systems. The following PPE matrix is mandatory under standard laboratory safety regulations, such as the[2].

Control CategorySpecification (Quantitative)Mechanistic Justification & Causality
Engineering Control Fume Hood (Face Velocity: 60–110 fpm)Captures volatile mercaptan vapors. Velocities below 60 fpm fail to contain stench; above 110 fpm creates turbulent eddies that pull vapors back into the operator's breathing zone[2].
Hand Protection Double Nitrile (Outer: 8 mil, Inner: 4 mil)Thiols permeate standard latex rapidly. Double-gloving provides a sacrificial layer that can be immediately doffed if contaminated, preventing skin absorption and lingering odor.
Eye Protection ANSI Z87.1 Splash GogglesProtects against accidental splashing during the handling of volatile, irritating liquid or solid suspensions.
Body Protection Flame-Resistant (FR) Lab CoatMitigates the flammability risk associated with organic thiols and potential energetic events from the nitrogen-rich tetrazole moiety.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures containment and prevents degradation during handling.

Step 1: Setup and Purging

  • Clear the fume hood of all unnecessary equipment to ensure laminar airflow and prevent vapor dead-zones[2].

  • Establish an inert atmosphere (Nitrogen or Argon) using a Schlenk line.

    • Causality: Inerting prevents premature disulfide bond formation via auto-oxidation of the highly reactive thiol group.

Step 2: Weighing and Transfer

  • Tare a pre-dried, inerted vial equipped with a septum.

  • Transfer the (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol using non-metallic spatulas (e.g., PTFE or ceramic).

    • Causality: Avoids the formation of potentially unstable or highly fouling transition-metal thiolate complexes.

  • Seal the vial and perform all subsequent transfers of the neat chemical via syringe techniques to strictly contain the stench.

Step 3: Reaction Execution

  • Dissolve the compound in a degassed, compatible organic solvent (e.g., DCM or THF).

  • Equip the reaction vessel with a bleach scrubber on the exhaust line to neutralize any escaping thiol vapors before they reach the hood exhaust.

Decontamination & Disposal Plan

Thiols must never be disposed of directly into aqueous or organic waste streams without prior quenching, as the stench will permeate the facility and cross-contaminate waste drums. The standard procedure is oxidative quenching to the corresponding sulfonic acid, adhering to [3].

Protocol: Bleach Quenching of Thiol Waste

  • Preparation: Prepare a 5–10% w/v sodium hypochlorite (bleach) solution in a wide-mouth beaker inside the fume hood.

  • Temperature Control: Chill the bleach solution to 0–5°C using an ice bath.

    • Causality: The oxidation of thiols is highly exothermic. Chilling prevents the volatilization of unreacted thiol and mitigates the risk of thermal runaway.

  • Addition: Slowly add the thiol waste dropwise to the stirred bleach solution.

  • Validation (Self-Validating Step): Stir for 12–24 hours at room temperature. Validate complete oxidation by checking for the absence of stench and using starch-iodine paper. The paper must turn blue/black, confirming the presence of excess oxidant.

  • Disposal: Adjust the pH to 6–8 and dispose of the neutralized solution in the designated aqueous waste stream, strictly segregating it from heavy metal waste.

Visual Workflow

Workflow A 1. Hazard Assessment (Thiol Volatility & Tetrazole Energetics) B 2. Setup Engineering Controls (Fume Hood: 60-110 fpm, Inert Gas) A->B C 3. Don Specialized PPE (Double Nitrile, FR Coat) B->C D 4. Weighing & Transfer (Closed System, Non-Metal Tools) C->D E 5. Reaction Execution (Temperature Monitored, Scrubber) D->E F 6. Decontamination (Bleach Oxidation of Thiol at 0-5°C) E->F G 7. Waste Validation & Disposal (Starch-Iodine Test, Segregated Waste) F->G

Operational workflow for the safe handling, reaction, and disposal of tetrazole-thiol derivatives.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. URL:[Link]

  • American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS Committee on Chemical Safety. URL:[Link]

Sources

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